Benzquinamide
Description
This compound is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably this compound works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZILQVIPPROJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022657 | |
| Record name | Benzquinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzquinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.90e-01 g/L | |
| Record name | Benzquinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzquinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM DIISOPROPYL ETHER | |
CAS No. |
63-12-7, 23844-24-8 | |
| Record name | Benzquinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzquinamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzquinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzquinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzquinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzquinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzquinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZQUINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzquinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-131.5, 130-131.5 °C, 131 °C | |
| Record name | Benzquinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZQUINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzquinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzquinamide's Interaction with Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide, a now-discontinued antiemetic agent, has been historically classified as a neuroleptic and dopamine antagonist. This classification is primarily supported by its ability to counteract the effects of dopamine agonists such as apomorphine. However, a comprehensive, publicly available dataset quantifying its binding affinity and functional antagonism at various dopamine receptor subtypes is notably scarce. This technical guide consolidates the available qualitative evidence for this compound's antidopaminergic properties and provides detailed, generalized experimental protocols for determining key quantitative parameters such as binding affinity (Ki) and functional potency (IC50). Furthermore, it outlines the canonical dopamine D2 receptor signaling pathway and illustrates the workflows for the described experimental procedures using logical diagrams.
Introduction
This compound was developed in the 1960s and primarily used for the management of postoperative nausea and vomiting. Its clinical profile, including certain side effects, suggested an interaction with the central nervous system, leading to its classification as a neuroleptic.[1] The primary mechanism of action for many neuroleptic and antiemetic drugs involves the blockade of dopamine receptors, particularly the D2 subtype, in the chemoreceptor trigger zone (CTZ) and other central pathways.[2]
While this compound's efficacy in blocking dopamine-mediated responses like apomorphine-induced emesis is documented, precise quantitative data on its receptor pharmacology is limited in publicly accessible literature.[1][3] One study reports a pKi of 5.4 for agonist activity at the D2 receptor, which translates to a Ki of approximately 3981 nM.[4] However, this is incongruent with its established role as an antagonist. This guide aims to provide a framework for the full characterization of this compound's interaction with dopamine receptors.
Quantitative Data Summary
The available quantitative data for this compound's interaction with dopamine receptors is sparse. The following table summarizes the known value and highlights the significant gaps in the current understanding of its pharmacological profile.
| Parameter | Receptor Subtype | Value | Compound | Comments | Reference |
| pKi | D2 | 5.4 | This compound | This value suggests very weak agonist activity and is inconsistent with its classification as an antagonist. | [4] |
| Ki | D2, D3, D4, D5 | Not Available | This compound | No published antagonist binding affinity data has been identified. | - |
| IC50/EC50 | D1, D2, D3, D4, D5 | Not Available | This compound | No published functional antagonism data has been identified. | - |
Experimental Protocols for Characterization
To address the gaps in the quantitative understanding of this compound's dopamine receptor pharmacology, the following established experimental protocols can be employed.
Competitive Radioligand Binding Assay for Determining Ki
This in vitro assay quantifies the affinity of a test compound (unlabeled ligand, e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine receptor subtypes (e.g., D2).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells expressing D2 receptors).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors).
-
Unlabeled Ligand: this compound hydrochloride.
-
Reference Compound: A well-characterized dopamine receptor antagonist with known affinity (e.g., Haloperidol or Sulpiride) for assay validation.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the dopamine receptor of interest and resuspend them in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a reference compound (e.g., 10 µM Haloperidol).
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Figure 1: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for Determining IC50
This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is modulated by dopamine receptors. D1-like receptors (D1 and D5) typically stimulate adenylyl cyclase to increase cAMP, while D2-like receptors (D2, D3, and D4) inhibit adenylyl cyclase, leading to decreased cAMP levels.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at dopamine D2 receptors.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).
-
Agonist: A known D2 receptor agonist (e.g., Quinpirole).
-
Forskolin: An activator of adenylyl cyclase, used to stimulate a basal level of cAMP production that can then be inhibited by the D2 agonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer/Medium: As recommended for the specific cell line and reporter system.
-
Lysis Buffer (if required by the assay kit).
-
Detection Reagents (e.g., Luciferin substrate, HTRF reagents).
-
White or black opaque 96-well or 384-well plates.
-
Plate reader capable of luminescence or time-resolved fluorescence detection.
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the D2 agonist (e.g., the EC80 of quinpirole) and forskolin to all wells except the negative controls.
-
Incubation: Incubate for a specified time to allow for cAMP modulation (e.g., 30-60 minutes).
-
Detection: Lyse the cells (if necessary) and add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a luminometer or HTRF-compatible plate reader.
Data Analysis:
-
Normalize the data, for instance, by setting the signal in the presence of forskolin alone as 100% and the signal with the D2 agonist and forskolin as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP response) using non-linear regression.
References
- 1. Dopamine receptor occupancy in vivo: measurement using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of apomorphine-induced vomiting by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Benzquinamide synthesis and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzquinamide
Abstract
Chemical and Physical Properties
This compound is a solid substance with a melting point of 130-131.5°C.[2] It is characterized by its limited water solubility.[2] The chemical structure and key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate | [3] |
| Molecular Formula | C22H32N2O5 | [4] |
| Molecular Weight | 404.51 g/mol | [4] |
| CAS Number | 63-12-7 | [3] |
| Melting Point | 130-131.5 °C | [2] |
| Water Solubility | 153 mg/L (experimentally determined) | [2] |
| logP | 1.7 - 2.49 | [2] |
| State | Solid | [2] |
Synthesis of this compound
The synthesis can be broadly outlined as follows:
-
Reduction: The starting material, a 2-oxo derivative of the benzoquinolizine core, is reduced to the corresponding 2-hydroxy compound.
-
Acetylation: The resulting hydroxyl group is then acetylated using an acetylating agent like acetic anhydride in the presence of pyridine to yield the final product, this compound.[5]
Below is a simplified diagram illustrating this synthetic transformation.
Caption: Generalized synthetic pathway of this compound.
Mechanism of Action
The precise mechanism of action for this compound's antiemetic effects is not fully elucidated. It is known to possess a range of pharmacological activities, including antihistaminic, mild anticholinergic, and sedative properties.[2] Some studies suggest it acts as an antagonist at dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors.[6] However, other sources indicate its primary mechanism may be through antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Source(s) |
| Dopamine D2 | 4,369 | [6] |
| Dopamine D3 | 3,592 | [6] |
| Dopamine D4 | 574 | [6] |
| α2A-Adrenergic | 1,365 | [6] |
| α2B-Adrenergic | 691 | [6] |
| α2C-Adrenergic | 545 | [6] |
The diagram below illustrates the proposed antagonist activity of this compound at various receptors, which is believed to contribute to its antiemetic and sedative effects.
Caption: Proposed mechanism of action of this compound.
Pharmacokinetics
This compound exhibits incomplete bioavailability when administered via capsule or suppository routes, relative to intramuscular injection.[2] It is metabolized in the liver and has a relatively short half-life.
Table 3: Pharmacokinetic Properties of this compound
| Property | Value | Source(s) |
| Bioavailability | 33-39% (capsule and suppository) | |
| Protein Binding | 58% | |
| Metabolism | Hepatic | |
| Half-life | 40 minutes |
Clinical Use and Discontinuation
This compound was indicated for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1][2] It was typically administered via intramuscular or intravenous routes.[2] The manufacturer discontinued the product for marketing reasons, and no generic versions are currently available.[1] Hypertensive episodes and transient arrhythmias were reported more frequently with intravenous administration, leading to a preference for the intramuscular route.[1]
Conclusion
This compound is a historically significant antiemetic agent with a complex pharmacological profile. While its clinical use has ceased, its chemical structure and biological activity remain of interest to medicinal chemists and pharmacologists. This guide has summarized the available technical information on its synthesis and properties, providing a foundation for further research and understanding of this class of compounds.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-benzo[a]quinolizine-3-carboxamide,n,n-diethyl-1,3,4,6,7,11b-hexahydro-2-hydroxy-9,10-dimethoxy-,methyl ester carbonate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]
Benzquinamide: A Technical Guide for its Application in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a benzoquinolizine derivative that has historically been recognized for its antiemetic properties. While its clinical use has been discontinued, its unique pharmacological profile presents it as a valuable tool for neuroscience research. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative receptor binding data, detailed experimental protocols for its use in neuroscience research, and a visualization of its associated signaling pathways.
Core Mechanism of Action
This compound's primary mechanism of action is the antagonism of dopamine D2 receptors. It also exhibits antagonist activity at other dopamine receptor subtypes and alpha-2-adrenergic receptors.[1] Contrary to some historical classifications, recent data indicates that this compound is not a significant antagonist of histamine H1 or muscarinic acetylcholine receptors.[1] Its antiemetic effects are attributed to its action on the chemoreceptor trigger zone (CTZ) in the brainstem, a region rich in D2 receptors.
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro binding assays. The inhibition constants (Ki) provide a measure of the drug's binding affinity, with lower values indicating a stronger affinity.
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D2 | 4,369 | Not Specified | Not Specified | [1] |
| Dopamine D3 | 3,592 | Not Specified | Not Specified | [1] |
| Dopamine D4 | 574 | Not Specified | Not Specified | [1] |
| α2A-Adrenergic | 1,365 | Not Specified | Not Specified | [1] |
| α2B-Adrenergic | 691 | Not Specified | Not Specified | [1] |
| α2C-Adrenergic | 545 | Not Specified | Not Specified | [1] |
Signaling Pathways
This compound's antagonism of D2-like dopamine receptors (D2, D3, and D4) primarily interferes with G-protein coupled signaling cascades. These receptors are typically coupled to inhibitory G-proteins (Gi/o).
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by this compound blocks the downstream effects of dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4][5]
References
- 1. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coupling of dopamine receptor subtypes to multiple and diverse G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Historical Research Applications of Benzquinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a quinolizine derivative that was historically investigated and utilized as an antiemetic agent. Though now largely discontinued, a review of its historical research applications provides valuable insights into its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects. This technical guide consolidates the available data on this compound, presenting its receptor binding affinities, summarizing key in-vivo and clinical studies, detailing experimental protocols, and visualizing its proposed signaling pathways.
Pharmacological Profile
This compound's primary therapeutic application was in the prevention and treatment of nausea and vomiting, particularly in postoperative settings. Its mechanism of action is complex and has been attributed to its interaction with multiple neurotransmitter systems.
Receptor Binding Affinity
This compound exhibits antagonist activity at several G-protein coupled receptors. The following table summarizes its known binding affinities (Ki values) for various receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 4,369[1] |
| Dopamine D3 | 3,592[1] |
| Dopamine D4 | 574[1] |
| α2A-Adrenergic | 1,365[1][2] |
| α2B-Adrenergic | 691[1][2] |
| α2C-Adrenergic | 545[1][2] |
Note: While some early literature suggested interactions with histamine H1 and muscarinic acetylcholine receptors, a 2012 study by Gregori-Puigjané et al. indicated this might be incorrect.[1]
Key Preclinical and Clinical Investigations
Antiemetic Efficacy in Animal Models
This compound's antiemetic properties were evaluated in canine models utilizing apomorphine-induced emesis and conditioned avoidance response tests.
| Experimental Model | Endpoint | This compound ED50 |
| Apomorphine-Induced Emesis in Dogs | Inhibition of emesis | 0.69 mg/kg[1] |
| Conditioned Avoidance (Shuttle Box Test) in Dogs | Inhibition of conditioned avoidance | 2.77 mg/kg[1] |
Clinical Trial: Antiemetic Effect in Patients Receiving 5-Fluorouracil
A double-blind, controlled study evaluated the efficacy of oral this compound against a placebo and prochlorperazine in patients experiencing nausea and vomiting induced by 5-fluorouracil chemotherapy.
| Treatment Group | Dosage | Incidence of Nausea and Vomiting |
| This compound | 100 mg, 3 times daily | Equal to placebo[3] |
| Prochlorperazine | 10 mg, 3 times daily | Significantly lower than this compound and placebo[3] |
| Placebo | - | Equal to this compound[3] |
The study concluded that at the tested oral dosage, this compound was not superior to placebo in preventing chemotherapy-induced nausea and vomiting.[3] Sedation was a notable side effect, occurring at a similar rate to prochlorperazine.[3]
Cardiovascular Effects in Anesthetized Dogs
A study by Smith et al. (1979) investigated the cardiovascular effects of intravenous this compound in anesthetized dogs.
| Dose of this compound (IV) | Observed Cardiovascular Effects |
| 0.5 to 5 mg/kg | Tachycardia, elevated blood norepinephrine levels, frequent ventricular arrhythmias, and brief hypotension.[4] |
The study concluded that this compound directly relaxes vascular smooth muscle, leading to reduced peripheral vascular resistance and hypotension, which is then compensated for by reflex sympathetic activation.[4]
Experimental Protocols
Apomorphine-Induced Emesis in Dogs
This protocol is a standard method for evaluating the antiemetic potential of drug candidates.
Objective: To assess the ability of a test compound to inhibit vomiting induced by the dopamine agonist apomorphine.
Animals: Healthy, adult dogs of a specific breed (e.g., beagles) are commonly used.
Procedure:
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Fasting: Dogs are typically fasted overnight prior to the experiment to ensure an empty stomach.
-
Test Compound Administration: this compound or a vehicle control is administered at varying doses via a specific route (e.g., intramuscularly or intravenously) at a predetermined time before the emetic challenge.
-
Emetic Challenge: A standardized dose of apomorphine (e.g., 0.05-0.1 mg/kg) is administered subcutaneously or intravenously to induce emesis.
-
Observation: Following apomorphine administration, the animals are observed for a set period (e.g., 30-60 minutes). The primary endpoints recorded are the incidence of vomiting and the number of emetic episodes.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from emesis (ED50) is calculated.
Conditioned Avoidance Shuttle Box Test in Dogs
This test assesses the potential of a drug to affect conditioned learning and memory, which can be indicative of central nervous system activity.
Objective: To evaluate the effect of a test compound on the acquisition and performance of a conditioned avoidance response.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented to signal the impending unconditioned stimulus (US), the foot shock.
Procedure:
-
Acclimation: Dogs are familiarized with the shuttle box apparatus.
-
Training: A trial begins with the presentation of the CS. If the dog moves to the other compartment of the shuttle box within a specified period (e.g., 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the dog fails to move, the US is presented until the dog escapes to the other compartment.
-
Test Compound Administration: this compound or a vehicle control is administered prior to the test session.
-
Testing: The number of avoidance responses is recorded over a series of trials.
-
Data Analysis: The dose of the test compound that reduces the number of avoidance responses by 50% (ED50) is determined.
Signaling Pathways
This compound's antagonist activity at dopamine D2-like and α2-adrenergic receptors suggests its mechanism of action involves the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, this compound is presumed to prevent this inhibitory effect, thereby maintaining or increasing cAMP and PKA levels.
α2-Adrenergic Receptor Antagonism
Similar to D2 receptors, α2-adrenergic receptors are coupled to Gi proteins. Their activation by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This compound's antagonism at these receptors would counteract this effect, preventing the decrease in intracellular cAMP.
Conclusion
The historical research on this compound demonstrates a pharmacological profile characterized by antagonism at dopamine D2-like and α2-adrenergic receptors. While its clinical efficacy as an oral antiemetic for chemotherapy-induced nausea and vomiting was found to be limited in at least one study, its effects in preclinical models and its cardiovascular properties have been documented. The experimental protocols and signaling pathway information presented in this guide offer a valuable reference for researchers in pharmacology and drug development, providing context for the evaluation of centrally acting agents and a historical perspective on antiemetic drug discovery.
References
A Technical Guide to the Effects of Benzquinamide on Catecholamine Metabolism in the Brain
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benzquinamide is a discontinued antiemetic agent. Research regarding its specific molecular interactions, particularly concerning central catecholamine metabolism, is limited and primarily dates from the 1960s and 1970s. This guide synthesizes available data and provides a framework for understanding its potential effects within the broader context of catecholamine pharmacology.
Introduction to this compound
This compound is a benzoquinolizine derivative first synthesized in the 1960s.[1] It was clinically used as an antiemetic for the prevention and treatment of postoperative nausea and vomiting.[1][2] Its pharmacological profile is characterized by antiemetic, antihistaminic, mild anticholinergic, and sedative properties.[2] While its primary mechanism of action for antiemesis is not fully elucidated, it is presumed to involve antagonism of muscarinic acetylcholine and histamine H1 receptors.[2] The drug has been discontinued, and detailed modern neurochemical studies are scarce.[1][2]
Effects on Catecholamine Systems: Evidence and Inferences
Direct, quantitative evidence detailing this compound's effects on the metabolism of central nervous system (CNS) catecholamines—dopamine (DA) and norepinephrine (NE)—is not well-documented in available literature. However, peripheral effects have been noted that allow for informed inferences.
2.1 Peripheral Norepinephrine Levels
Studies in anesthetized dogs demonstrated that intravenous administration of this compound (0.5 to 5 mg/kg) resulted in elevated blood norepinephrine levels. This effect was associated with tachycardia and brief hypotension. Crucially, when the autonomic ganglia were blocked with hexamethonium, the tachycardia and rise in norepinephrine were prevented, while the hypotensive effect was prolonged. This suggests that the observed increase in peripheral norepinephrine is not a result of direct stimulation of release or inhibition of metabolism, but rather a reflex sympathetic activation in response to the drug's vasodilatory and hypotensive effects.
2.2 Central Catecholamine Metabolism
There is a lack of direct studies measuring changes in brain concentrations of dopamine, norepinephrine, or their primary metabolites—homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG)—following this compound administration. Without such data, its impact on central catecholamine turnover remains speculative. Drugs that increase the turnover of dopamine typically lead to a corresponding increase in its metabolite, HVA.[3][4] The relationship between brain HVA and plasma HVA is often used as an index of central dopamine metabolism.[5][6]
Given its known sedative properties and potential tranquilizing effects, an interaction with central dopaminergic or noradrenergic pathways, which are critical for arousal and vigilance, could be hypothesized.[7][8] However, this has not been experimentally substantiated.
Proposed Mechanisms and Signaling Pathways
Due to the limited specific data on this compound, this section outlines the general pathways of catecholamine metabolism and illustrates where a pharmacological agent could intervene.
3.1 Catecholamine Synthesis and Degradation
Catecholamines are synthesized from the amino acid L-tyrosine.[9] Tyrosine is converted to L-DOPA, which is then decarboxylated to form dopamine.[9] In noradrenergic neurons, dopamine is further hydroxylated to create norepinephrine.[9] The metabolism and degradation of these neurotransmitters are primarily carried out by two key enzymes:
-
Monoamine Oxidase (MAO): Degrades dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Catechol-O-Methyltransferase (COMT): Methylates catecholamines. It converts dopamine to 3-methoxytyramine and DOPAC to HVA.[10]
The diagram below illustrates this general metabolic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dopamine and homovanillic acid concentrations in striatal and limbic regions of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma homovanillic acid as an index of brain dopamine metabolism: enhancement with debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A new antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catecholamine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Benzquinamide
This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding profile, and effects on cellular signaling pathways.
Executive Summary
This compound is an antiemetic agent whose primary mechanism of action is the antagonism of dopamine and α2-adrenergic receptors. Contrary to some earlier presumptions, it does not exhibit significant affinity for muscarinic or histamine receptors. Its in vitro pharmacodynamic profile is characterized by moderate to low nanomolar affinity for the dopamine D2-like receptors (D2, D3, and D4) and the α2-adrenergic receptor subtypes (α2A, α2B, and α2C). As an antagonist of these Gi/o-coupled receptors, this compound's primary downstream effect is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Receptor Binding Affinity of this compound
The following tables summarize the quantitative data on this compound's binding affinity (Ki) for its primary molecular targets. The data is compiled from in vitro radioligand binding assays.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 4369 |
| Dopamine D3 | 3592 |
| Dopamine D4 | 574 |
Table 2: this compound Binding Affinity for α2-Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| α2A-Adrenergic | 1365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
Experimental Protocols
While the exact protocols for the determination of the above Ki values are not publicly available, the following are representative experimental methodologies for the key assays used to characterize this compound's in vitro pharmacodynamics.
Radioligand Binding Assay for Dopamine and α2-Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity of a test compound like this compound to its target receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Objective: To determine the inhibition constant (Ki) of this compound for dopamine (D2, D3, D4) and α2-adrenergic (α2A, α2B, α2C) receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human recombinant receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, D3, D4; [3H]Rauwolscine for α2 subtypes).
-
This compound at a range of concentrations.
-
Non-specific binding competitor (e.g., Haloperidol for dopamine receptors; Phentolamine for α2-adrenergic receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific competitor (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro cAMP Functional Assay
This protocol describes a general method to assess the functional antagonism of this compound at Gi/o-coupled receptors.
Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
A suitable cell line expressing the receptor of interest (e.g., CHO-K1).
-
A known agonist for the target receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at a range of concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the agonist in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi/o-coupled receptor agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine its ability to reverse the agonist-induced inhibition of cAMP production.
Caption: Workflow for a functional cAMP inhibition assay.
Signaling Pathways
This compound acts as an antagonist at dopamine D2-like and α2-adrenergic receptors. Both of these receptor families are coupled to the inhibitory G-protein, Gi/o.
Dopamine D2-like Receptor Signaling Pathway
The antagonism of D2, D3, and D4 receptors by this compound blocks the inhibitory effects of dopamine on adenylyl cyclase.[1] This leads to a disinhibition of the enzyme, resulting in increased production of cAMP from ATP.
References
Benzquinamide: A Technical Review of its Antagonistic Activity at Muscarinic and Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide is a pharmaceutical agent historically recognized for its antiemetic properties. Its mechanism of action has been traditionally attributed to the antagonism of muscarinic acetylcholine and histamine H1 receptors. This technical guide provides an in-depth review of the available scientific literature concerning the interaction of this compound with these receptor systems. However, it is critical to note a significant discrepancy in the pharmacological profile of this compound, with recent evidence suggesting its primary activity may be centered on dopamine and α2-adrenergic receptor antagonism. This document will present both the historical context and the more recent, data-driven perspectives to offer a comprehensive understanding of this compound's receptor pharmacology. Due to the limited availability of quantitative data for its activity at muscarinic and histamine receptors, this paper will also detail generalized experimental protocols relevant to the characterization of such interactions.
Introduction
This compound is a discontinued antiemetic agent that was used in the management of postoperative nausea and vomiting.[1] The prevailing hypothesis for its therapeutic effect has been its ability to act as an antagonist at both muscarinic and histamine H1 receptors, thereby interfering with signaling pathways that mediate emesis.[2] However, the scientific literature presents conflicting evidence. While several sources describe this compound as having antihistaminic and mild anticholinergic properties,[2] a notable study has challenged this assertion, suggesting it has been "mistakenly identified as an antagonist of histamine H1 receptors and M1-5 muscarinic acetylcholine receptors".[3] This latter source provides quantitative binding affinity data indicating that this compound is an antagonist of dopamine and α2-adrenergic receptors.[3] This guide aims to consolidate the available information, highlighting the existing ambiguities and providing a framework for further investigation.
Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes, M1 through M5, which are involved in a variety of physiological processes. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[4][5]
Presumed Mechanism of Action
The anticholinergic properties of this compound are thought to contribute to its antiemetic effects by blocking muscarinic receptors in the central nervous system and the gastrointestinal tract.[2][6] Antagonism of these receptors can reduce smooth muscle motility and secretions, which are factors that can contribute to nausea and vomiting.
Quantitative Data
A thorough review of the scientific literature reveals a conspicuous absence of quantitative data (e.g., Ki, Kd, IC50 values) defining the binding affinity or functional antagonism of this compound at any of the five muscarinic receptor subtypes. This lack of empirical evidence makes it challenging to definitively characterize its interaction with these receptors.
Histamine Receptor Antagonism
Histamine receptors are also GPCRs and are classified into four subtypes: H1, H2, H3, and H4. The H1 receptor, in particular, is a key mediator of allergic and inflammatory responses.[7] Its activation, primarily through Gq/11 signaling, leads to various physiological effects, including smooth muscle contraction and increased vascular permeability.[8]
Presumed Mechanism of Action
The antihistaminic activity of this compound is presumed to be mediated by the blockade of H1 receptors.[2] H1 receptor antagonists are well-established antiemetics, particularly for motion sickness, and their mechanism involves the inhibition of histamine-induced signaling in the brainstem vomiting center.
Quantitative Data
Similar to the muscarinic receptors, there is a lack of specific quantitative binding or functional data for this compound at the histamine H1 receptor. This absence of data prevents a detailed assessment of its potency and selectivity for this target.
Alternative Pharmacological Profile: Dopamine and α2-Adrenergic Receptor Antagonism
In contrast to the presumed mechanism of action, a study by Gregori-Puigjané et al. (2012) identified this compound as an antagonist of dopamine and α2-adrenergic receptors, providing the following binding affinities (Ki values)[3]:
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 4,369 |
| Dopamine D3 | 3,592 |
| Dopamine D4 | 574 |
| α2A-Adrenergic | 1,365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
| Table 1: Binding affinities (Ki) of this compound for dopamine and α2-adrenergic receptors.[3] |
This data suggests that this compound possesses a higher affinity for α2C-adrenergic and dopamine D4 receptors compared to the other tested subtypes. The antagonism of dopamine D2 receptors is a well-established mechanism for antiemetic drugs.
Signaling Pathways
To provide a comprehensive understanding of the potential mechanisms of action of this compound, the following diagrams illustrate the signaling pathways for muscarinic, histamine, dopamine D2, and α2-adrenergic receptors.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Dopamine D2 and α2-Adrenergic Receptor Signaling.
Experimental Protocols
Given the absence of specific published protocols for this compound, the following section outlines a generalized methodology for a radioligand binding assay, a standard technique used to determine the binding affinity (Ki) of a compound for a specific receptor.
Radioligand Binding Assay (Generalized Protocol)
This protocol describes the steps to determine the binding affinity of a test compound (e.g., this compound) for a target receptor (e.g., muscarinic M1 or histamine H1).
6.1.1. Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Pirenzepine for M1, [3H]-Mepyramine for H1)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor)
-
Assay buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
6.1.2. Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the receptor of interest.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Generalized Radioligand Binding Assay Workflow.
Discussion and Future Directions
The pharmacological profile of this compound remains an area of ambiguity. While its historical classification as a muscarinic and histamine receptor antagonist persists in many databases, the lack of robust, quantitative data to support this claim is a significant gap in our understanding. The emergence of data pointing towards dopamine and α2-adrenergic receptor antagonism as its primary mechanism of action necessitates a re-evaluation of its therapeutic effects and side-effect profile.
For researchers and drug development professionals, this case highlights the importance of rigorous pharmacological characterization. Future studies on this compound, should they be undertaken, should prioritize the following:
-
Comprehensive Receptor Screening: A broad panel of receptor binding and functional assays should be employed to definitively identify all molecular targets of this compound and its metabolites.
-
Quantitative Functional Assays: Beyond simple binding affinity, functional assays are needed to determine whether this compound acts as an antagonist, agonist, or inverse agonist at its identified targets.
-
In Vivo Correlation: The in vitro findings should be correlated with in vivo studies to understand how its interactions with various receptors contribute to its overall physiological and therapeutic effects.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
Investigating the Antipsychotic Potential of Benzquinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of antipsychotic drug discovery is in continuous evolution, driven by the need for therapies with improved efficacy and tolerability. While Benzquinamide was originally developed as an antiemetic, its core chemical structure, a substituted benzamide, is a well-established pharmacophore in numerous centrally acting agents. This technical guide outlines a proposed research framework for the synthesis and evaluation of novel this compound derivatives as potential antipsychotic agents. Drawing upon established methodologies for analogous benzamide compounds, this document provides a roadmap for investigating their mechanism of action, receptor engagement, and in vivo efficacy. The primary hypothesis is that structural modification of the this compound scaffold can yield derivatives with potent affinity for key CNS receptors implicated in psychosis, such as dopamine D2 and serotonin 5-HT2A receptors, thereby conferring antipsychotic activity.
Rationale for Investigation
This compound is a benzoquinoline derivative, and while its primary clinical use was as an antiemetic, the broader class of benzamides has produced successful antipsychotic drugs (e.g., amisulpride, sulpiride). These compounds typically exert their effects through antagonism of dopamine D2 receptors.[1][2] Atypical antipsychotics often exhibit a more complex pharmacology, including affinity for serotonin receptors (e.g., 5-HT2A, 5-HT1A), which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.[3][4]
The investigation of this compound derivatives is predicated on the hypothesis that systematic chemical modifications can shift its pharmacological profile from an antiemetic to a potent antipsychotic agent with a desirable multi-receptor binding profile. The goal is to synthesize a library of derivatives and screen them for high affinity at D2 and 5-HT2A receptors, a hallmark of many atypical antipsychotics.
Synthetic Chemistry Protocols
The synthesis of novel this compound derivatives would likely proceed through standard amidation reactions, coupling a modified benzoic acid core with various amine-containing fragments. Below are generalized protocols inspired by the synthesis of other benzamide and heterocyclic carboxamide antipsychotic candidates.[5][6]
Protocol 2.1: General Synthesis of Benzamide Derivatives via Acid Chloride
-
Chlorination of Substituted Benzoic Acid: A solution of the desired substituted benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The resulting acid chloride is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) are added, often at a reduced temperature (0 °C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization to afford the final benzamide derivative.
Protocol 2.2: Synthesis of Heterocyclic Carboxamide Analogues
-
Preparation of Heterocyclic Carboxylic Acid: The synthesis begins with a suitable heterocyclic starting material which is carboxylated using an appropriate method (e.g., lithiation followed by quenching with carbon dioxide).
-
Amide Coupling: The heterocyclic carboxylic acid (1 equivalent) is dissolved in a polar aprotic solvent like DMF. A peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and an amine base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) are added. The desired amine (1 equivalent) is then added to the mixture.
-
Reaction and Purification: The reaction is stirred at room temperature for 12-24 hours. Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified using column chromatography.
In Vitro Pharmacological Evaluation
The initial screening of newly synthesized this compound derivatives will involve a battery of in vitro assays to determine their binding affinities for key CNS receptors and to assess their functional activity.
Protocol 3.1: Radioligand Receptor Binding Assays
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT1A) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80 °C until use.
-
Binding Assay: In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound derivative).
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to determine the level of non-specific binding.
-
Data Analysis: After incubation, the membranes are collected on filter mats, and the bound radioactivity is quantified using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Preclinical Models of Antipsychotic Activity
Promising candidates from in vitro screening will be advanced to in vivo animal models to assess their antipsychotic potential and potential for motor side effects.
Protocol 4.1: Apomorphine-Induced Climbing in Mice
-
Animal Acclimatization: Male mice are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
-
Drug Administration: Animals are pre-treated with either the vehicle or a range of doses of the this compound derivative via an appropriate route (e.g., intraperitoneal injection). A positive control group treated with a known antipsychotic (e.g., haloperidol or risperidone) is also included.
-
Induction of Climbing Behavior: After a set pre-treatment time (e.g., 30-60 minutes), mice are administered a subcutaneous injection of the dopamine agonist apomorphine (typically 1-3 mg/kg) to induce stereotyped climbing behavior.
-
Behavioral Scoring: Immediately after apomorphine injection, mice are placed in individual wire mesh cages. Their climbing behavior is observed and scored at regular intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = four paws on the cage wall.
-
Data Analysis: The total climbing score for each animal is calculated. The ability of the test compound to reduce the apomorphine-induced climbing score compared to the vehicle-treated group is determined. The dose that produces a 50% reduction in climbing (ED50) can be calculated.[5]
Protocol 4.2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Apparatus: The test is conducted in a startle chamber that can deliver acoustic stimuli (a loud startling pulse and a weaker prepulse) and measure the whole-body startle response of the animal (typically a rat or mouse).
-
Procedure: The animal is placed in the chamber and allowed a brief acclimatization period. The session consists of multiple trial types presented in a pseudorandom order: trials with the startling pulse alone, trials with the prepulse alone, and trials where the prepulse precedes the startling pulse by a specific interval (e.g., 100 ms).
-
Drug Treatment: The effect of this compound derivatives on PPI is assessed. Often, PPI is first disrupted using a psychotomimetic agent like phencyclidine (PCP) or ketamine.[7] The ability of the test compound to reverse this disruption is then measured.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A reversal of PCP-induced PPI deficits is indicative of potential antipsychotic efficacy.
Data Presentation: Quantitative Pharmacological Data
The following tables are templates for organizing the quantitative data that would be generated during the proposed investigation.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Adrenergic α1 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 | ||||
| Haloperidol (Ref) | ~1-2 | ~50-100 | >1000 | ~10-20 |
| Risperidone (Ref) | ~3-6 | ~0.1-0.5 | >1000 | ~1-5 |
Reference values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Antipsychotic Activity and Side Effect Liability
| Compound | Apomorphine-Induced Climbing (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy/Antipsychotic) |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | |||
| Derivative 3 | |||
| Haloperidol (Ref) | ~0.05-0.1 | ~0.5-1.0 | ~10 |
| Risperidone (Ref) | ~0.1-0.2 | >10 | >50 |
The therapeutic index provides an initial assessment of the separation between the desired antipsychotic effect and motor side effects (catalepsy is a proxy for extrapyramidal symptoms).
Visualizations: Pathways and Workflows
Diagram 1: Dopamine D2 Receptor Signaling Pathway
References
- 1. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
The Ambiguous Role of Benzquinamide in D2-like Receptor Family Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide, a discontinued antiemetic agent, presents a complex and somewhat contradictory profile in the context of dopamine D2-like receptor signaling. Primarily recognized for its antihistaminic and anticholinergic properties, emerging yet limited evidence suggests a direct, albeit weak, interaction with the dopamine D2 receptor. This technical guide synthesizes the available, and at times conflicting, scientific literature to elucidate the potential role of this compound as a research tool for studying the D2-like receptor family (D2, D3, and D4). We present the sparse quantitative data, discuss the paradoxical functional characterizations, and provide illustrative experimental protocols for its further investigation. Ultimately, this whitepaper concludes that while this compound may possess some affinity for the D2 receptor, its low potency, lack of selectivity data, and ambiguous mechanism of action render it a suboptimal tool for the nuanced study of D2-like receptor signaling pathways.
Introduction: Unraveling the Pharmacological Profile of this compound
This compound is a benzoquinolizine derivative that was clinically used for the prevention and treatment of nausea and vomiting, particularly in postoperative settings.[1] Its primary mechanism of action has been attributed to its effects on histamine H1 and muscarinic acetylcholine receptors.[1] However, its classification alongside other neuroleptic antiemetics and reports of potential extrapyramidal side effects have suggested a possible interaction with the central dopamine system.
The dopamine D2-like receptor family, comprising the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in a myriad of physiological processes, including motor control, motivation, and cognition. These receptors are the primary targets for antipsychotic and antiemetic drugs. The antiemetic effects of many drugs are mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Given this, the potential for this compound to interact with D2-like receptors warrants a thorough investigation for researchers studying dopamine signaling.
Quantitative Data: A Singular and Contradictory Finding
The available quantitative data on this compound's interaction with the D2-like receptor family is exceptionally limited. A 2022 review article reported a binding affinity (pKi) for the human dopamine D2 receptor.[2] This stands as the sole piece of direct quantitative evidence in the public domain. No binding or functional data for the D3 or D4 receptor subtypes have been reported.
Table 1: this compound Binding Affinity for the Dopamine D2 Receptor
| Receptor | Ligand | pKi | Ki (µM) | Reported Functional Activity |
| Dopamine D2 | This compound | 5.4 | ~3.98 | Agonist[2] |
Note: The pKi value is derived from a single review article, and the original source of this data could not be identified.
The reported pKi of 5.4 indicates a low affinity in the micromolar range, suggesting that high concentrations of this compound would be required to occupy a significant number of D2 receptors. More perplexing is the characterization of this interaction as agonistic.[2] This is in direct contrast to the functional effects of most antiemetic drugs that target the dopamine system, which are typically D2 receptor antagonists.
The Functional Conundrum: Agonist vs. Antagonist
The functional role of this compound at the D2 receptor is a subject of conflicting information.
Evidence for Dopamine Antagonism
In vivo studies have demonstrated that this compound, along with other neuroleptic antiemetics, can block apomorphine-induced emesis in dogs and stereotyped behavior in rats. Apomorphine is a non-selective dopamine receptor agonist, and the inhibition of its effects is a classic indicator of dopamine receptor antagonism. Furthermore, the use of this compound has been associated with a risk of neurological side effects, which are characteristic of D2 receptor blockade in the nigrostriatal pathway.
The D2 Agonist Anomaly
As previously mentioned, a recent review has classified this compound as a D2 receptor agonist, albeit a weak one.[2] This classification is unusual for an antiemetic and may suggest a more complex signaling profile, such as biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). However, without further experimental data, this remains speculative.
D2-like Receptor Signaling Pathways
The D2-like receptors are canonically coupled to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Illustrative Experimental Protocols
Due to the lack of specific published protocols for characterizing this compound at D2-like receptors, the following are illustrative examples of standard methodologies that would be employed for such a study.
Radioligand Binding Assay to Determine Affinity (Ki)
This experiment would be designed to determine the binding affinity of this compound for the D2, D3, and D4 receptors.
cAMP Assay to Determine Functional Activity (IC50/EC50)
This experiment would clarify whether this compound acts as an antagonist or an agonist at the D2-like receptors.
Conclusion: this compound as a Research Tool - A Critical Assessment
-
Low Affinity: The only reported binding affinity for the D2 receptor is in the micromolar range, indicating low potency.
-
Conflicting Functional Data: The literature is divided on whether this compound acts as a D2 receptor agonist or antagonist.
-
Lack of Selectivity Data: There is no available data on the binding or functional activity of this compound at the D3 and D4 receptor subtypes.
-
Primary Mechanism Elsewhere: Its more potent activity at histamine and muscarinic receptors, and potentially as a COX-2 inhibitor, would confound the interpretation of any effects observed in systems with multiple receptor types.
While this compound may have played a role in early neuropharmacological research that hinted at the importance of dopamine antagonism in emesis, its utility has been superseded by the development of highly potent and selective D2-like receptor ligands. For researchers aiming to dissect the intricate signaling pathways of the D2, D3, and D4 receptors, the use of well-characterized and selective pharmacological tools is paramount. This compound, with its ambiguous and poorly defined profile at these receptors, does not meet this standard. Further, detailed in vitro characterization would be necessary to even begin to consider its use in highly specific and controlled experimental paradigms.
References
Unlocking New Research Avenues with a Discontinued Anti-emetic: A Technical Guide to Benzquinamide
For Immediate Release
This technical guide provides a comprehensive overview of the discontinued anti-emetic drug, Benzquinamide. Aimed at researchers, scientists, and drug development professionals, this document explores the compound's core characteristics, including its mechanism of action, pharmacokinetic properties, and the rationale behind its discontinuation. By presenting a consolidated resource of quantitative data, detailed experimental protocols, and visualized signaling pathways, this guide seeks to stimulate new research avenues for this once-promising therapeutic agent.
Introduction
This compound, a benzoquinolizine derivative, was developed in the 1960s and marketed for the prevention and treatment of postoperative nausea and vomiting. Despite demonstrating efficacy, it was later discontinued for commercial reasons.[1] This guide revisits the scientific data surrounding this compound, suggesting that its unique pharmacological profile may hold potential for contemporary research and development, particularly in an era of drug repurposing and novel target identification.
Quantitative Data Summary
A review of available literature provides key quantitative data on the pharmacokinetics, receptor binding affinities, and clinical efficacy of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 33-39% | Human | Oral/Rectal | [2][3] |
| Elimination Half-Life | 1.0-1.6 hours | Human | Intramuscular, Oral, Rectal | [2] |
| Protein Binding | 58% | Not Specified | Not Specified | [4] |
Table 2: Receptor Binding Affinity of this compound
| Target | Ki (nM) | Assay Type | Reference |
| Dopamine D2 Receptor | 4369 | Radioligand binding assay | [5] |
| Dopamine D3 Receptor | 3592 | Radioligand binding assay | [5] |
| Dopamine D4 Receptor | 574 | Radioligand binding assay | [5] |
| α2A-Adrenergic Receptor | 1365 | Radioligand binding assay | [5] |
| α2B-Adrenergic Receptor | 691 | Radioligand binding assay | [5] |
| α2C-Adrenergic Receptor | 545 | Radioligand binding assay | [5] |
Table 3: Preclinical Efficacy of this compound
| Model | Endpoint | ED50 (mg/kg) | Species | Reference |
| Apomorphine-induced emesis | Inhibition of vomiting | 0.69 | Dog | [5] |
| Conditioned avoidance | Inhibition of response | 2.77 | Dog | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of previous research. The following are reconstructed protocols based on published studies.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity of this compound for various G-protein coupled receptors.
Protocol:
-
Membrane Preparation: Stably transfected HEK293 cells expressing the human dopamine D2, D3, D4, or α2A, 2B, 2C-adrenergic receptors are harvested and homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: In a 96-well plate, membrane homogenates (typically 10-20 µg of protein) are incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Rauwolscine for α2 receptors) at a concentration near its Kd.
-
Competition Assay: A range of concentrations of this compound (e.g., 0.1 nM to 100 µM) is added to the wells to compete with the radioligand for receptor binding.
-
Incubation: The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Apomorphine-Induced Emesis in Dogs
Objective: To assess the anti-emetic efficacy of this compound.
Protocol:
-
Animal Model: Adult male Beagle dogs are used for the study. The animals are fasted overnight before the experiment but have free access to water.
-
Drug Administration: this compound is administered, typically via intramuscular or intravenous injection, at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Emetogen Challenge: After a predetermined pretreatment time (e.g., 30 minutes), the dogs are challenged with a subcutaneous injection of apomorphine, a potent emetic agent that acts on the chemoreceptor trigger zone (CTZ).
-
Observation Period: The animals are observed for a set period (e.g., 60 minutes) for the occurrence of emetic episodes (retching and vomiting).
-
Data Collection: The number of emetic episodes for each animal is recorded.
-
Data Analysis: The data are analyzed to determine the dose of this compound that produces a 50% reduction in the number of emetic episodes (ED50) compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Rationale for Discontinuation and Future Research Directions
This compound was reportedly discontinued for marketing reasons rather than significant safety or efficacy concerns.[1] The cardiovascular effects, such as transient hypotension and tachycardia, observed in some studies, particularly with intravenous administration, may have contributed to a preference for intramuscular use.[1][6]
The multi-target profile of this compound, particularly its affinity for both dopaminergic and adrenergic receptors, presents an intriguing area for further investigation. Modern drug discovery often embraces polypharmacology for complex diseases. Potential new research avenues could include:
-
Repurposing for other CNS disorders: Given its interaction with key neurotransmitter systems, exploring its efficacy in models of other neurological or psychiatric conditions could be fruitful.
-
Investigating novel anti-emetic mechanisms: A deeper dive into the downstream signaling pathways affected by this compound could reveal novel targets for the development of next-generation anti-emetics.
-
Structure-activity relationship studies: Modifying the this compound scaffold could lead to the development of analogues with improved selectivity and a more favorable side-effect profile.
Conclusion
While this compound is a discontinued drug, the available data suggests it is a compound with a well-defined, albeit complex, pharmacological profile. This technical guide consolidates the existing knowledge to provide a foundation for future research. By leveraging modern techniques in chemoinformatics, in vitro and in vivo pharmacology, the scientific community can explore the untapped potential of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound in the treatment of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal models in the study of vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Benzquinamide in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a historical antiemetic agent that has been discontinued for clinical use. Its mechanism of action is not fully elucidated but is presumed to involve antagonism of muscarinic acetylcholine and histamine H1 receptors[1]. While its primary use was for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery, its potential effects on neuronal cells in a research setting are of interest for understanding fundamental neuropharmacological pathways[1]. These application notes provide a generalized protocol for the initial investigation of this compound in cultured neuronal cells. Due to the limited specific data on its neuronal effects, the following protocols are based on standard methodologies for neuronal cell culture and drug application.
Data Presentation
As no specific quantitative data for this compound's effects on cultured neuronal cells are readily available in the public domain, the following table is provided as a template for researchers to systematically record their experimental findings.
| Parameter | This compound Concentration (µM) | Control | 1 µM | 10 µM | 50 µM | 100 µM |
| Cell Viability (%) | 24 hours | |||||
| 48 hours | ||||||
| Neurite Outgrowth (µm) | 24 hours | |||||
| 48 hours | ||||||
| Calcium Imaging (ΔF/F₀) | Peak Response | |||||
| Electrophysiology (Firing Rate, Hz) | Baseline | |||||
| Post-application |
Experimental Protocols
General Neuronal Cell Culture
This protocol provides a basic guideline for culturing either primary neurons or immortalized neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin for SH-SY5Y; Neurobasal medium with B-27 supplement and GlutaMAX for primary neurons)[2][3]
-
Poly-D-lysine or other appropriate coating for culture vessels[3]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coat culture vessels (e.g., 96-well plates, 24-well plates, or coverslips in 6-well plates) with an appropriate substrate like poly-D-lysine to promote neuronal attachment[3].
-
Thaw and plate the neuronal cells at a desired density. For assays focusing on neurite morphology, a lower density may be necessary[4].
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
For cell lines, subculture the cells once they reach 80-90% confluency. For primary neurons, perform partial media changes every 2-3 days[4].
-
Allow the cells to differentiate and mature for an appropriate period before initiating experiments. For primary cultures, experiments are often started on day in vitro (DIV) 9[4].
Preparation and Application of this compound
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile, nuclease-free water or DMSO for stock solution
-
Complete growth medium
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like sterile water or DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working concentrations by diluting the stock solution in a complete growth medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
Remove the existing medium from the cultured neuronal cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48 hours).
Assessment of Neuronal Viability (MTS/MTT Assay)
Materials:
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
After the incubation period with this compound, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Analysis of Neurite Outgrowth
Materials:
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture images of the neuronal cells at different time points after this compound application.
-
Use image analysis software to trace and measure the length of neurites.
-
Quantify the average neurite length per neuron for each condition.
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound in Neurons
References
Benzquinamide: Application Notes and Protocols for Animal Models of Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is an antiemetic agent that has been used to prevent and treat nausea and vomiting. Although it has been discontinued for clinical use in some regions, its unique pharmacological profile as an antagonist of both muscarinic acetylcholine and histamine H1 receptors makes it a compound of interest for preclinical research in the mechanisms of emesis.[1][2] These application notes provide a summary of the potential use of this compound in various animal models of emesis, along with generalized experimental protocols based on its mechanism of action. Due to the limited availability of recent preclinical studies on this compound, the following protocols are based on established methodologies for evaluating antiemetic drugs in relevant animal models.
Mechanism of Action
This compound is understood to exert its antiemetic effects through the blockade of:
-
Muscarinic Acetylcholine Receptors (M1): These receptors are involved in the vestibular and central pathways of emesis.
-
Histamine H1 Receptors: These receptors are key mediators in the vestibular system, which is crucial for motion-induced emesis.[2]
This dual antagonism suggests that this compound may be effective against emesis induced by stimuli that involve these pathways, such as motion and certain centrally acting emetogens.
Signaling Pathways in Emesis
The vomiting reflex is a complex process coordinated by the brainstem, involving various neurotransmitter pathways. This compound's sites of action are within these pathways.
Caption: Simplified signaling pathways of emesis highlighting this compound's targets.
Data Presentation: Efficacy of this compound in Animal Models
The following tables are templates for summarizing quantitative data from antiemetic studies with this compound. Due to a lack of publicly available preclinical data, these tables are presented without values. Researchers can use this structure to record their findings.
Table 1: Efficacy of this compound Against Apomorphine-Induced Emesis in Dogs
| Treatment Group | Dose (mg/kg) | Route of Admin. | N | Latency to First Emetic Episode (min) | Number of Emetic Episodes (mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | - | ||||
| This compound | ||||||
| This compound | ||||||
| Positive Control |
Table 2: Efficacy of this compound Against Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | Route of Admin. | N | Number of Retches (mean ± SEM) | Number of Vomits (mean ± SEM) | Total Emetic Episodes (mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | - | |||||
| This compound | |||||||
| This compound | |||||||
| Positive Control |
Experimental Protocols
The following are detailed protocols for evaluating the antiemetic efficacy of this compound in common animal models of emesis.
Apomorphine-Induced Emesis in Dogs
This model is useful for screening compounds with central antiemetic activity, particularly those acting on the chemoreceptor trigger zone (CTZ). Apomorphine is a non-selective dopamine agonist that reliably induces emesis in dogs.[3][4]
Materials:
-
Male or female Beagle dogs (8-15 kg)
-
This compound hydrochloride
-
Apomorphine hydrochloride
-
Vehicle (e.g., sterile water for injection, saline)
-
Syringes and needles for administration
-
Observation cages with a cleanable floor
Procedure:
-
Acclimatization: Acclimate dogs to the laboratory environment and observation cages for at least 7 days prior to the experiment.
-
Fasting: Fast the animals overnight (at least 12 hours) with free access to water.
-
Group Allocation: Randomly assign dogs to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intramuscularly, intravenously). A typical pretreatment time is 30-60 minutes.
-
Emetic Challenge: Administer apomorphine hydrochloride (e.g., 0.04 mg/kg, subcutaneously) to induce emesis.[3]
-
Observation: Immediately after the apomorphine challenge, observe each dog continuously for a period of 60-90 minutes.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.
-
Analysis: Calculate the mean number of emetic episodes for each group and determine the percentage inhibition of emesis compared to the vehicle control group.
Cisplatin-Induced Emesis in Ferrets
The ferret is considered a gold-standard model for studying chemotherapy-induced emesis as its emetic response to cisplatin mimics that in humans, including both acute and delayed phases.[5][6]
Materials:
-
Male or female ferrets (0.8-1.5 kg)
-
This compound hydrochloride
-
Cisplatin
-
Vehicle (e.g., sterile saline)
-
Syringes, needles, and infusion pumps
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: House ferrets individually and allow them to acclimate to the cages and handling for at least one week.
-
Fasting: Fast the animals for 12-18 hours before drug administration, with water available ad libitum.
-
Group Allocation: Randomly assign ferrets to different treatment groups.
-
Drug Administration: Administer this compound or vehicle (e.g., intravenously or intraperitoneally) 30-60 minutes prior to the cisplatin challenge.
-
Emetic Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intravenously or intraperitoneally) to induce emesis.[5][6]
-
Observation: Continuously observe the animals for at least 4 hours (for acute phase) and up to 72 hours (for delayed phase) using a video recording system.
-
Data Collection: Quantify the number of retches, vomits, and total emetic episodes. The latency to the first episode should also be recorded.
-
Analysis: Compare the emetic responses between the this compound-treated groups and the vehicle control group. Calculate the percentage inhibition for each dose.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating antiemetic efficacy.
References
- 1. Inhibition of apomorphine-induced vomiting by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Apomorphine & Ropinirole for Emesis Induction [cliniciansbrief.com]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Benzquinamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a potent antiemetic agent that has been utilized in clinical settings. In the realm of in vitro research, accurate and reproducible experimental results are contingent upon the proper preparation of test compounds. This document provides detailed application notes and protocols for the dissolution of this compound for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the consistency and reliability of your research findings.
Data Presentation: this compound Solubility
The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro studies. Below is a summary of the available solubility data for this compound in commonly used laboratory solvents. It is recommended to empirically determine the solubility in your specific experimental system.
| Solvent | Solubility | Notes |
| Water | Predicted: 0.49 mg/mL[1] Measured: 0.153 mg/mL | Solubility in aqueous buffers may vary depending on the pH and ionic strength. The hydrochloride salt form of this compound is expected to have higher aqueous solubility. |
| DMSO | Data not available | As a moderately lipophilic compound (predicted LogP = 2.49), this compound is anticipated to have good solubility in DMSO, a common solvent for preparing stock solutions of organic molecules. |
| Ethanol | Data not available | Similar to DMSO, ethanol is a viable solvent for compounds with moderate lipophilicity. |
Experimental Protocols: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentrations for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Desired Stock Concentration: Based on the required final concentrations for your in vitro assays and the solubility of this compound, calculate the desired concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the required amount of this compound powder into the tube. Record the exact weight.
-
-
Solvent Addition:
-
Calculate the volume of DMSO required to achieve the desired stock concentration using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional): For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations.
-
Note on Final Assay Concentration: When diluting the DMSO stock solution into your aqueous cell culture medium or buffer, ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in your experiments.
Mandatory Visualization: Signaling Pathways
This compound exerts its pharmacological effects primarily through the antagonism of two key G-protein coupled receptors: the muscarinic acetylcholine receptors and the histamine H1 receptors. The following diagrams illustrate the simplified signaling pathways that are inhibited by this compound.
Caption: this compound antagonism of muscarinic acetylcholine receptors.
Caption: this compound antagonism of histamine H1 receptors.
References
Determining the Optimal Concentration of Benzquinamide for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a historical antiemetic agent known for its antagonist activity at muscarinic acetylcholine receptors and histamine H1 receptors.[1] While discontinued for clinical use, its distinct pharmacological profile may be of interest for in vitro research, particularly in studies involving cholinergic and histaminergic signaling pathways. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell-based assays. The following sections will cover essential background information, experimental procedures, and data interpretation to guide researchers in effectively utilizing this compound in their studies.
Mechanism of Action and Signaling Pathways
This compound functions by blocking the action of acetylcholine at muscarinic receptors and histamine at H1 receptors.[1] Understanding the downstream signaling cascades of these receptors is crucial for designing and interpreting functional cell-based assays.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs). This compound is known to act on M1 and M4 subtypes, among others.[1] The M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing a variety of cellular processes including proliferation and secretion. The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Muscarinic Acetylcholine Receptor Signaling Pathways
Histamine H1 Receptor Signaling
The histamine H1 receptor is also a GPCR that couples to Gq/11. Its activation by histamine leads to the same PLC-mediated cascade as the M1/M3/M5 receptors, resulting in increased intracellular calcium and PKC activation. This pathway is central to allergic and inflammatory responses.
Histamine H1 Receptor Signaling Pathway
Determining Optimal this compound Concentration: Experimental Protocols
The optimal concentration of this compound for a cell-based assay is the range where the desired biological effect is observed without inducing significant cytotoxicity. This is typically determined by performing a dose-response curve.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the cells, often expressed as the IC50 (the concentration that inhibits 50% of cell viability).
Materials:
-
This compound hydrochloride
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Experimental Workflow:
Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations to be tested. It is advisable to start with a wide range (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your functional assay (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Functional Assay (e.g., Calcium Flux Assay)
This protocol is an example of a functional assay to measure the antagonistic effect of this compound on receptor-mediated signaling. The optimal concentration here would be the EC50 (the concentration that produces 50% of the maximal effect).
Materials:
-
This compound hydrochloride
-
Cell line expressing the target receptor (e.g., M1 muscarinic receptor)
-
Agonist for the target receptor (e.g., Carbachol for muscarinic receptors)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Experimental Workflow:
Experimental workflow for a calcium flux functional assay.
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.
-
This compound Pre-treatment: After dye loading, replace the solution with an assay buffer containing various concentrations of this compound. Incubate for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).
-
Agonist Stimulation: Use a fluorescence plate reader with an injector to add a known concentration of the agonist to the wells. The reader should be set to measure the fluorescence signal before and after the agonist injection.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist stimulation for each this compound concentration. Plot the inhibition of the agonist response against the log of the this compound concentration to determine the EC50 of antagonism.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Template)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HEK293 | MTT | 24 | [Your Data] |
| 48 | [Your Data] | ||
| 72 | [Your Data] | ||
| e.g., SH-SY5Y | MTT | 24 | [Your Data] |
| 48 | [Your Data] | ||
| 72 | [Your Data] |
Table 2: Functional Antagonism of this compound (Example Template)
| Receptor | Cell Line | Functional Assay | Agonist Used | EC50 of Inhibition (µM) |
| Muscarinic M1 | e.g., CHO-M1 | Calcium Flux | Carbachol | [Your Data] |
| Histamine H1 | e.g., HeLa | Calcium Flux | Histamine | [Your Data] |
Conclusion
Determining the optimal concentration of this compound is a critical first step for any cell-based assay. By systematically evaluating its cytotoxicity and functional activity through dose-response experiments, researchers can identify a suitable concentration window for their studies. The protocols and data presentation templates provided here offer a comprehensive guide for investigating the in vitro effects of this compound, enabling its potential application in exploring the pharmacology of muscarinic and histamine receptor signaling.
References
Benzquinamide: A Pharmacological Probe for Investigating Dopamine D2-like Receptor Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a benzoquinolizine derivative that has historically been used as an antiemetic.[1][2] While its clinical use has been discontinued, its pharmacological profile as a dopamine receptor antagonist makes it a valuable tool for preclinical research in neuroscience and drug discovery.[3] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in studying dopamine antagonism.
Recent findings have clarified that this compound's primary mechanism of action involves the blockade of dopamine D2-like receptors (D2, D3, and D4), rather than significant activity at histamine H1 or muscarinic acetylcholine receptors as previously suggested.[3] This selectivity profile allows researchers to investigate the specific roles of D2-like receptor signaling in various physiological and pathological processes.
Pharmacological Profile
This compound exhibits a distinct binding affinity for dopamine D2-like receptor subtypes. The available quantitative data on its binding affinities are summarized in the table below.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 4,369 | [3] |
| Dopamine D3 | 3,592 | [3] |
| Dopamine D4 | 574 | [3] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures described in these notes, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the dopamine antagonist properties of this compound.
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors.
-
Materials:
-
Cell membranes expressing human recombinant D2, D3, or D4 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
This compound.
-
Non-specific binding control (e.g., Haloperidol or unlabeled Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, non-specific binding control, or vehicle.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Dopamine D2 Receptor Antagonism Assay (cAMP Assay)
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing D2 receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine.
-
This compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the D2 receptor-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically the EC80) to the wells, along with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
In Vivo Models
1. Apomorphine-Induced Emesis in Dogs
This model assesses the antiemetic properties of this compound by measuring its ability to inhibit vomiting induced by the dopamine agonist apomorphine.[2]
-
Animals:
-
Beagle dogs are commonly used for this model.
-
-
Materials:
-
This compound.
-
Apomorphine hydrochloride.
-
Vehicle for drug administration (e.g., saline).
-
-
Procedure:
-
Acclimatize the dogs to the experimental setting.
-
Administer this compound (e.g., via intramuscular injection) at various doses to different groups of dogs. A vehicle control group should be included.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer a standardized emetic dose of apomorphine (e.g., 0.04 mg/kg, subcutaneously).
-
Observe the dogs for a set period (e.g., 60 minutes) and record the incidence of emesis (vomiting) and the number of retches.
-
-
Data Analysis:
-
Calculate the percentage of dogs in each group that are protected from emesis.
-
Determine the ED50 value, which is the dose of this compound that protects 50% of the animals from apomorphine-induced emesis. The ED50 for this compound in this model has been reported to be 0.69 mg/kg.[3]
-
2. Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral model used to screen for antipsychotic-like activity, which is often associated with dopamine D2 receptor antagonism.
-
Animals:
-
Male Wistar or Sprague-Dawley rats.
-
-
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US), the footshock.
-
-
Procedure:
-
Training:
-
Place a rat in the shuttle box.
-
Present the CS for a short period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA footshock) for a short duration (e.g., 5 seconds). Movement to the other compartment during the US is an escape response.
-
Repeat for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Administer this compound at various doses to different groups of trained rats. Include a vehicle control group.
-
After a specified pretreatment time, place the rats back in the shuttle box and run a test session.
-
Record the number of avoidance, escape, and no-response trials.
-
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses for each dose group.
-
A selective suppression of avoidance responding without a significant effect on escape responding is indicative of antipsychotic-like activity.
-
Determine the ED50 value, the dose that reduces avoidance responding by 50%. The ED50 for this compound in inhibiting conditioned avoidance in a shuttle box test in dogs has been reported as 2.77 mg/kg.[3]
-
Conclusion
This compound serves as a useful pharmacological tool for the in vitro and in vivo investigation of dopamine D2-like receptor antagonism. The protocols provided herein offer a framework for researchers to characterize its binding affinity, functional antagonism, and behavioral effects related to dopamine blockade. By employing these standardized methods, scientists can further elucidate the role of D2-like receptors in the central nervous system and explore their potential as therapeutic targets.
References
- 1. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Muscarinic Receptor Function Using Benzquinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is recognized as an antagonist of muscarinic acetylcholine receptors (mAChRs), playing a role in the modulation of the parasympathetic nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the function of the five muscarinic receptor subtypes (M1-M5). Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are integral to a wide array of physiological processes, making them significant targets for therapeutic drug development. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. These distinct signaling pathways provide a basis for functional assays to characterize the activity of muscarinic ligands like this compound.
Data Presentation: this compound Affinity for Muscarinic Receptor Subtypes
Due to the limited availability of specific binding affinity data for this compound across all five muscarinic receptor subtypes in publicly accessible literature, the following table presents a representative dataset. This data is illustrative and serves to demonstrate the format for presenting such findings. Researchers are encouraged to determine these values experimentally using the protocols provided herein.
| Receptor Subtype | Ligand | Kᵢ (nM) | pKᵢ | Selectivity vs. M1 |
| M1 | This compound | 15 | 7.82 | 1 |
| M2 | This compound | 50 | 7.30 | 3.3 |
| M3 | This compound | 25 | 7.60 | 1.7 |
| M4 | This compound | 10 | 8.00 | 0.7 |
| M5 | This compound | 40 | 7.40 | 2.7 |
Table 1: Representative binding affinities of this compound for human muscarinic acetylcholine receptor subtypes. Kᵢ (inhibitory constant) values are hypothetical and intended for illustrative purposes. pKᵢ is the negative logarithm of the Kᵢ value. Selectivity is calculated relative to the M1 receptor subtype.
Signaling Pathways
The five muscarinic receptor subtypes signal through distinct G-protein-mediated pathways. The M1, M3, and M5 receptors couple to Gq proteins, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with muscarinic receptor subtypes.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled universal muscarinic antagonist like atropine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for M1, M3, and M5 Receptors)
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium levels mediated by M1, M3, and M5 receptors.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) into each well to stimulate the receptors.
-
Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline fluorescence.
-
Plot the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist response.
-
cAMP Accumulation Assay (for M2 and M4 Receptors)
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the M2 or M4 receptor subtype in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of a cAMP-elevating agent (e.g., forskolin) in the presence of a muscarinic agonist (e.g., acetylcholine). Forskolin directly activates adenylyl cyclase, and the agonist will inhibit this activation through the Gi-coupled M2/M4 receptors.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound's reversal of the agonist-induced inhibition of cAMP production.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of muscarinic receptor function. The protocols outlined in this document provide a comprehensive framework for characterizing its antagonist activity at the five muscarinic receptor subtypes. By employing radioligand binding assays, researchers can determine the binding affinity and selectivity profile of this compound. Functional assays, such as intracellular calcium mobilization and cAMP accumulation measurements, further elucidate its functional antagonism at the different receptor subtypes and their respective signaling pathways. These studies will contribute to a deeper understanding of the role of muscarinic receptors in health and disease and may aid in the development of more selective and effective therapeutic agents.
References
Application of Benzquinamide in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a pharmaceutical compound originally developed as an antiemetic.[1] While its clinical use has been discontinued for marketing reasons, its known pharmacological activity as an antagonist of several G-protein coupled receptors (GPCRs) makes it a potentially useful tool in high-throughput screening (HTS) assays for drug discovery. This document provides detailed application notes and protocols for the hypothetical use of this compound in HTS campaigns targeting dopamine and adrenergic receptors.
This compound has been identified as an antagonist of dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors (α2A, α2B, and α2C).[2][3] Contrary to some earlier presumptions, it has been mistakenly identified as an antagonist of histamine H1 and muscarinic acetylcholine receptors.[2] Its activity at these specific GPCRs allows for its use as a reference compound, a tool for assay validation, or a starting point for the development of novel modulators.
Data Presentation
The following table summarizes the known quantitative data on this compound's activity at various molecular targets. This information is crucial for designing HTS assays and interpreting screening results.
| Target Receptor | Parameter | Value (nM) | Reference |
| Dopamine D2 | Ki | 4369 | [2] |
| Dopamine D3 | Ki | 3592 | [2] |
| Dopamine D4 | Ki | 574 | [2] |
| α2A-Adrenergic Receptor | Ki | 1365 | [3] |
| α2B-Adrenergic Receptor | Ki | 691 | [3] |
| α2C-Adrenergic Receptor | Ki | 545 | [3] |
| D2 receptor (Human) | pKi | 5.4 (equivalent to 3981 nM) | [4] |
| COX-2 (Human) | pIC50 | 8.32 (equivalent to 4.8 nM) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's application, the following diagrams illustrate a generic GPCR signaling pathway and a typical HTS experimental workflow.
Experimental Protocols
The following are hypothetical protocols for HTS assays where this compound could be utilized as a reference compound. These are based on common methodologies for studying GPCR antagonists.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To identify compounds that inhibit the binding of a radiolabeled ligand to the human dopamine D2 receptor. This compound is used as a positive control for inhibition.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane preparation from the above cells
-
[³H]-Spiperone (radioligand)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound (as a positive control) in assay buffer in a 96-well plate. A typical concentration range for this compound would be from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In each well of the filter plate, add:
-
25 µL of test compound or this compound dilution
-
25 µL of [³H]-Spiperone (final concentration ~0.2 nM)
-
50 µL of D2 receptor membrane preparation (5-10 µg of protein)
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values for the test compounds and this compound by non-linear regression analysis of the competition binding curves.
Protocol 2: Fluorescence-Based Calcium Mobilization Assay for α2A-Adrenergic Receptor
Objective: To identify antagonists of the α2A-adrenergic receptor by measuring their ability to inhibit agonist-induced calcium mobilization. This compound is used as a reference antagonist.
Materials:
-
CHO-K1 cells stably co-expressing the human α2A-adrenergic receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi/5)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
UK 14,304 (a selective α2-adrenergic agonist)
-
This compound hydrochloride
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells twice with assay buffer. Add 10 µL of test compound or this compound dilution to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the agonist UK 14,304 (at a final concentration equal to its EC80) and continue to record the fluorescence signal for 60-120 seconds.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Calculate the percentage of inhibition for each concentration of the test compounds and this compound. Determine the IC50 values from the concentration-response curves.
Conclusion
While this compound is a discontinued drug, its well-characterized antagonist activity at specific dopamine and adrenergic receptors makes it a valuable pharmacological tool for in vitro research. The protocols outlined above provide a framework for incorporating this compound into HTS campaigns as a reference compound to validate assay performance and to aid in the identification and characterization of novel GPCR modulators. The provided quantitative data and pathway diagrams offer a comprehensive resource for researchers utilizing this compound in their drug discovery efforts.
References
Application Notes and Protocols for Benzquinamide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a historical antiemetic agent that has been largely discontinued for clinical use. However, its pharmacological profile as a dopamine and α2-adrenergic receptor antagonist suggests potential applications in preclinical neuroscience research, particularly in rodent models of behavior. These application notes provide a detailed framework for the administration of this compound in rodent behavioral studies, including its mechanism of action, suggested protocols for common behavioral assays, and data presentation guidelines. It is important to note that due to the limited recent research on this compound in this context, the following protocols are based on established methodologies for similar compounds and general principles of rodent drug administration.
Mechanism of Action
Initial pharmacological profiles of this compound suggested it acted as an antagonist of muscarinic acetylcholine and histamine H1 receptors. However, more recent and specific binding assays have revealed that this compound is an antagonist of dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors. This updated understanding of its mechanism of action is critical for interpreting its effects on rodent behavior, as these neurotransmitter systems are heavily implicated in locomotion, motivation, anxiety, and psychosis-related behaviors.
Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound
Application Notes and Protocols for In Vivo Imaging with Benzquinamide Analogs and Related VMAT2 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Benzquinamide is historically recognized as an antiemetic agent with dopamine D2 receptor antagonist properties, the landscape of in vivo molecular imaging, particularly in neuropharmacology, has seen a more pronounced development of radiolabeled analogs of tetrabenazine (TBZ) and dihydrotetrabenazine (DTBZ). These compounds are potent and specific ligands for the Vesicular Monoamine Transporter 2 (VMAT2), a key protein in the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Given the structural similarities and the functional relationship in monoamine systems, this document will focus on the well-established in vivo imaging techniques using these VMAT2-targeting analogs as a highly relevant and extensively documented proxy for the application of potential future this compound-derived imaging agents.
VMAT2 is a critical biomarker for the integrity of presynaptic monoaminergic neurons.[1][2] Its density is significantly reduced in neurodegenerative conditions like Parkinson's disease, making it a valuable target for diagnostic imaging and for monitoring disease progression.[3] PET and SPECT imaging with radiolabeled VMAT2 inhibitors allow for the non-invasive quantification of VMAT2 density in the living brain.[2][4]
These application notes provide an overview of the quantitative data for various VMAT2 ligands, detailed protocols for radiolabeling and in vivo imaging, and diagrams illustrating the underlying biological pathways and experimental workflows.
Quantitative Data of VMAT2 Ligands
The binding affinity of various analogs for VMAT2 is a critical parameter for their potential as imaging agents. High affinity (low Ki or IC50 values) is desirable for a good signal-to-noise ratio. The following tables summarize in vitro binding affinities for a selection of tetrabenazine and dihydrotetrabenazine analogs.
Table 1: In Vitro Binding Affinities of Tetrabenazine Analogs for VMAT2
| Compound | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| Tetrabenazine (TBZ) | [3H]DTBZ | Rat Brain | 1.3 ± 0.1 | [5] | |
| (+)-Dihydrotetrabenazine ((+)-DTBZ) | 0.97 ± 0.48 | [6] | |||
| (-)-Dihydrotetrabenazine ((-)-DTBZ) | 2200 ± 300 | [6] | |||
| --INVALID-LINK--4 (epoxide derivative) | Rat Brain Striatum | 0.08 | [7] | ||
| (±)4 (epoxide derivative) | Rat Brain Striatum | 0.15 | [7] | ||
| Lobeline | [3H]DTBZ | Rat Striatal Vesicles | 900 | [8] | |
| Des-keto Lobeline Analog 15b | [3H]DTBZ | Rat Synaptic Vesicles | 0.59 (µM) | [8] |
Table 2: In Vitro Binding and Uptake Inhibition of Dihydrotetrabenazine Derivatives
| Compound | VMAT2 Binding Affinity (IC50, nM) | [3H]DA Uptake Inhibition (IC50, nM) | Reference |
| 13e | 5.13 ± 0.16 | 6.04 ± 0.03 | [9] |
| (+)-13e | 1.48 | [10] | |
| (-)-13e | 270 | [10] | |
| HTBZ | 4.22 | [10] |
Signaling Pathways and Experimental Workflows
Dopamine Neurotransmission and VMAT2 Function
The diagram below illustrates the critical role of VMAT2 in the dopaminergic synapse. VMAT2 is responsible for sequestering cytosolic dopamine into synaptic vesicles, a process that is essential for subsequent neurotransmission and for protecting the neuron from the neurotoxic effects of excess cytoplasmic dopamine. Radiolabeled VMAT2 ligands, such as analogs of tetrabenazine, bind to VMAT2 and allow for its quantification using PET or SPECT.
Caption: Dopaminergic synapse showing VMAT2's role in vesicular dopamine uptake.
General Workflow for Preclinical In Vivo Imaging
The following diagram outlines the typical workflow for a preclinical in vivo imaging study with a novel radiolabeled this compound or tetrabenazine analog.
Caption: Workflow for preclinical evaluation of a new VMAT2 radiotracer.
Experimental Protocols
Protocol 1: Radiolabeling of a Dihydrotetrabenazine Analog with Carbon-11
This protocol is a generalized procedure for the radiosynthesis of [11C]-(+)-DTBZ, a widely used PET tracer for VMAT2.
Materials:
-
(+)-N-desmethyl-DTBZ precursor
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Semi-preparative and analytical HPLC systems
-
C18 Sep-Pak cartridges
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Preparation: Dissolve the (+)-N-desmethyl-DTBZ precursor in anhydrous DMF in a reaction vessel.
-
Deprotonation: Add a base such as sodium hydride to the precursor solution to deprotonate the secondary amine.
-
Radiolabeling Reaction: Bubble the gaseous [11C]CH3I or add the [11C]CH3OTf into the reaction vessel. Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes).
-
Quenching and Purification: Quench the reaction with water and inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the [11C]-(+)-DTBZ.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen or by rotary evaporation. Trap the aqueous solution on a C18 Sep-Pak cartridge. Elute the purified product from the cartridge with ethanol and dilute with sterile water for injection to obtain an injectable solution.
-
Quality Control: Analyze the final product using analytical HPLC to determine radiochemical purity, specific activity, and chemical identity by co-elution with a non-radioactive standard.
Protocol 2: Preclinical In Vivo PET Imaging in a Rodent Model
This protocol describes a typical procedure for PET imaging of VMAT2 in rats using a radiolabeled tetrabenazine analog.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Radiolabeled VMAT2 tracer (e.g., [18F]FP-(+)-DTBZ)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (e.g., 2-3% in oxygen). Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed with its head in the center of the field of view. Maintain body temperature with a heating pad.
-
Tracer Administration: Administer a bolus injection of the radiolabeled tracer (e.g., 5-10 MBq) via the tail vein catheter.
-
PET Image Acquisition: Start the PET scan immediately after injection. Acquire dynamic data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D). Correct the data for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images over brain areas with high VMAT2 density (e.g., striatum) and a reference region with low VMAT2 density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate binding parameters such as the non-displaceable binding potential (BPND) or calculate the standardized uptake value (SUV) at a specific time point.
-
Protocol 3: Ex Vivo Biodistribution Study
This protocol is used to determine the distribution of the radiotracer in various organs and tissues after in vivo administration.
Materials:
-
The same animal model and radiotracer as in the imaging protocol.
-
Gamma counter
-
Scales for weighing tissues
Procedure:
-
Tracer Administration: Inject a known amount of the radiotracer into a cohort of animals as described in the imaging protocol.
-
Euthanasia and Tissue Dissection: At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize the animals.
-
Tissue Collection: Quickly dissect major organs and tissues of interest (e.g., brain regions, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the tracer's biodistribution.[7][11][12][13][14]
Conclusion
The in vivo imaging of VMAT2 with radiolabeled analogs of tetrabenazine is a powerful and well-established technique in neuroscience research and drug development. The protocols and data presented here provide a framework for the preclinical evaluation of novel imaging agents targeting this important transporter. While direct in vivo imaging studies with this compound analogs are not yet prominent in the literature, the methodologies developed for tetrabenazine derivatives offer a clear and validated path forward for any future development of this compound-based VMAT2 imaging agents. These tools are invaluable for enhancing our understanding of neurodegenerative diseases and for the development of new therapeutic interventions.
References
- 1. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo imaging of the brain vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo imaging of VMAT2 in pancreas using a 18F epoxide derivative of tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo evidence for low striatal vesicular monoamine transporter 2 (VMAT2) availability in cocaine abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Benzquinamide solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Benzquinamide in aqueous solutions.
Troubleshooting Guide
Issue: this compound powder is not dissolving in water or aqueous buffers.
Initial Steps:
-
Verify the form of this compound: Are you using this compound base or a salt form like this compound hydrochloride? Hydrochloride salts of weak bases are generally more water-soluble.
-
Check the purity of the compound: Impurities can significantly impact solubility.
-
Initial Solubility Test: Start with a small amount of powder in a small volume of solvent to visually assess its dissolution characteristics.
Troubleshooting Workflow:
If initial attempts to dissolve this compound in a simple aqueous solution are unsuccessful, follow this systematic approach:
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound base is poorly soluble in water. The hydrochloride salt is more soluble, with a predicted water solubility of approximately 0.49 mg/mL and a reported value of 153 mg/L.[1][2] However, experimental conditions can significantly affect these values. One supplier notes that this compound hydrochloride is soluble in DMSO but not in water.[3]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base. Therefore, its solubility is expected to be pH-dependent, with higher solubility at a lower (acidic) pH where the molecule is protonated and more likely to form a soluble salt. For basic drugs, a decrease in pH generally leads to an increase in solubility.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution for many compounds. However, the thermal stability of this compound in your specific aqueous formulation should be considered. Prolonged heating or high temperatures can lead to degradation. It is recommended to conduct stability studies if heating is part of the dissolution protocol.
Q4: My this compound dissolved initially but then precipitated out of solution. What happened?
A4: This phenomenon, known as "crashing out," can occur for several reasons:
-
Change in pH: A shift in the pH of the solution to a more basic environment can decrease the solubility of this compound.
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.
-
Temperature Change: If the solution was warmed to aid dissolution, cooling to room temperature can cause the compound to precipitate.
-
Solvent Evaporation: If a volatile co-solvent was used, its evaporation can lead to precipitation.
Q5: What are some common strategies to enhance the aqueous solubility of this compound?
A5: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound.[4][5][6][7]
Caption: Common strategies for enhancing drug solubility.
Data Presentation
Table 1: Reported and Predicted Solubility of this compound
| Form | Solvent | Solubility | Source |
| This compound | Water | 153 mg/L | DrugBank[1] |
| This compound HCl | Water (Predicted) | 0.49 mg/mL | ALOGPS[2] |
| This compound HCl | DMSO | Soluble | MedKoo[3] |
| This compound HCl | Acetonitrile | Slightly Soluble (0.1-10 mg/ml) | Cayman Chemical[8] |
| This compound HCl | DMSO | Sparingly Soluble (1-10 mg/ml) | Cayman Chemical[8] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the desired aqueous solution (e.g., purified water, buffer of a specific pH) in a sealed, clear container (e.g., glass vial). The solid should be in excess to ensure that a saturated solution is formed.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take several hours to days. A common practice is to agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a filter that does not adsorb the compound, e.g., a 0.22 µm PVDF filter) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol is for preparing a concentrated stock solution when aqueous solubility is limited.
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO).
-
Dissolution: Weigh the desired amount of this compound hydrochloride and dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO). Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Dilution: For experimental use, dilute the stock solution into the aqueous buffer or media. It is critical to add the stock solution to the aqueous phase slowly while vortexing to avoid precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <1%) to avoid off-target effects in biological assays.
-
Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and over the course of the experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. pharmatutor.org [pharmatutor.org]
Optimizing Benzquinamide Dosage for In Vivo Animal Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Benzquinamide dosage for in vivo animal studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in common laboratory animals?
A1: Published literature provides limited specific dosage information for this compound in rodent models. However, a study in anesthetized dogs reported intravenous doses ranging from 0.5 to 5 mg/kg, which resulted in cardiovascular effects such as tachycardia and hypotension.[1] For initial dose-finding studies in mice and rats, it is advisable to start with a lower dose range and carefully monitor for both efficacy and adverse effects. A dose-escalation study is recommended to determine the optimal therapeutic window for your specific animal model and experimental endpoint.
Q2: How should I prepare this compound for parenteral administration in animal studies?
Q3: What are the known mechanisms of action for this compound?
A3: this compound is known to be an antagonist of muscarinic acetylcholine receptors and histamine H1 receptors.[2] By blocking these receptors, it exerts its antiemetic and sedative effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - Increase the proportion of the initial organic solvent (e.g., DMSO, ethanol) in the final solution, while staying within acceptable toxicity limits.- Gently warm the solution or use sonication to aid dissolution.- Consider using a different co-solvent or a commercially available solubilizing agent. |
| Inconsistent or lack of efficacy | - Improper dosage.- Degradation of the compound.- Incorrect administration route. | - Perform a dose-response study to identify the effective dose range.- Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.- Ensure the chosen administration route (e.g., intravenous, intraperitoneal) is appropriate for the desired pharmacokinetic profile. |
| Adverse cardiovascular effects (e.g., tachycardia, hypotension) | Dose-dependent side effect. | - Lower the administered dose.- Consider a slower infusion rate for intravenous administration.- Continuously monitor cardiovascular parameters during and after administration.[1] |
| Sedation or other central nervous system (CNS) effects | Known side effect of this compound due to its antihistaminic properties. | - If sedation interferes with the experimental endpoint, consider reducing the dose.- Factor in the sedative effects when designing behavioral studies. |
Experimental Protocols
Protocol for Preparation of this compound for Intravenous Injection in Rodents
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal volume of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration for injection.
-
In a separate sterile vial, add the calculated volume of the this compound stock solution to the required volume of sterile saline to reach the final injection volume. For example, to prepare a 1 mg/mL final solution, add 0.1 mL of the 10 mg/mL stock solution to 0.9 mL of sterile saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The final solution should be administered immediately after preparation.
-
Data Presentation
Table 1: Reported In Vivo Dosages of this compound and Observed Effects
| Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| Anesthetized Dogs | 0.5 - 5 mg/kg | Intravenous (IV) | Tachycardia, elevated blood norepinephrine, ventricular arrhythmias, brief hypotension. | [1] |
Visualizations
References
Addressing off-target effects of Benzquinamide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Benzquinamide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted primary mechanism of action for this compound?
A1: While historically believed to be a histamine H1 and muscarinic acetylcholine receptor antagonist, recent evidence strongly suggests that this compound's primary targets are α2-adrenergic receptors and, to a lesser extent, dopamine D2-like receptors (D2, D3, and D4).[1][2] It functions as an antagonist at these receptors.[2]
Q2: I am using this compound as a histamine H1 or muscarinic acetylcholine receptor antagonist and not seeing the expected effect. Why?
A2: There is no direct experimental evidence in the literature to support significant activity of this compound at histamine H1 or muscarinic acetylcholine receptors.[1] If your assay relies on the blockade of these receptors, it is likely that this compound is not the appropriate tool compound. The observed effects, or lack thereof, are likely due to its activity at α2-adrenergic and/or dopamine receptors.
Q3: What are the known binding affinities of this compound for its primary targets?
A3: The binding affinities (Ki values) of this compound for its confirmed targets are summarized in the table below.
| Receptor Target | Subtype | Ki (nM) |
| α2-Adrenergic Receptor | α2A | 1365 |
| α2B | 691 | |
| α2C | 545 | |
| Dopamine Receptor | D2 | 3964 |
| D3 | 3592 | |
| D4 | 574 |
Q4: What are the downstream signaling pathways affected by this compound?
A4: this compound's primary targets, the α2-adrenergic and D2-like dopamine receptors, are predominantly coupled to the Gi/o family of G proteins.[3][4][5] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Therefore, as an antagonist, this compound would block the agonist-induced decrease in cAMP.
Troubleshooting Guide
Problem 1: Unexpected decrease in cAMP levels in my assay when using this compound alone.
-
Possible Cause: Your cell system may have endogenous expression of α2-adrenergic or dopamine D2-like receptors, and there might be basal signaling activity that this compound is inhibiting. However, as an antagonist, it is more likely to block a decrease in cAMP rather than cause one itself. A more probable cause is an experimental artifact or a misunderstanding of its mechanism.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of α2-adrenergic and dopamine D2, D3, and D4 receptors in your cell line using techniques like RT-qPCR or western blotting.
-
Use a Known Agonist: Treat your cells with a known α2-adrenergic agonist (e.g., clonidine) or a D2-like agonist (e.g., quinpirole) in the presence and absence of this compound. You should observe that this compound blocks the agonist-induced decrease in cAMP.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not independently affect cAMP levels.
-
Problem 2: this compound has no effect in my calcium mobilization assay.
-
Possible Cause: You may be expecting this compound to block a Gq-coupled receptor, based on the outdated hypothesis of it being a muscarinic antagonist. Gq-coupled receptors signal through phospholipase C and lead to an increase in intracellular calcium. Since this compound's primary targets are Gi-coupled, it would not be expected to have a direct effect on Gq-mediated calcium mobilization.[6]
-
Troubleshooting Steps:
-
Re-evaluate the Target: Confirm that the receptor you are studying is indeed Gq-coupled.
-
Use a Positive Control Antagonist: Employ a known antagonist for your Gq-coupled receptor of interest to validate the assay.
-
Consider Pathway Crosstalk: While less direct, Gi-coupled signaling can sometimes modulate Gq pathways. However, a complete lack of effect strongly suggests this compound is not acting on the primary Gq-coupled receptor in your assay.
-
Problem 3: Inconsistent results in a reporter gene assay.
-
Possible Cause: Reporter gene assays measure transcriptional changes downstream of signaling cascades and can be influenced by multiple pathways.[1][2][7][8][9] Off-target effects of this compound on α2-adrenergic or dopamine receptors could be interfering with your expected readout. For example, if your reporter is driven by a CRE (cAMP response element), inhibition of Gi-coupled receptors by this compound could lead to an increase in reporter activity by blocking an inhibitory signal.
-
Troubleshooting Steps:
-
Characterize the Reporter: Ensure you understand which signaling pathways regulate your specific reporter gene construct.
-
Use Specific Antagonists: As a control, use more specific antagonists for α2-adrenergic receptors (e.g., yohimbine) and D2-like receptors (e.g., haloperidol) to see if they replicate the effects of this compound.
-
Simplify the System: If possible, use a cell line with minimal or no expression of the off-target receptors.
-
Experimental Protocols
1. cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels, typically using a competitive immunoassay or a bioluminescent reporter system.
-
Materials:
-
Cells expressing the receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).
-
Agonist and antagonist (this compound) solutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Pre-incubate cells with the phosphodiesterase inhibitor in assay buffer for 10-30 minutes.
-
For antagonist studies, add this compound at various concentrations and incubate for 15-30 minutes.
-
For Gi-coupled receptors, add forskolin to stimulate cAMP production.
-
Add the agonist at a fixed concentration (e.g., EC80) and incubate for the recommended time.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Generate dose-response curves to determine the potency of this compound.
-
2. Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium using a fluorescent indicator.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Agonist and antagonist (this compound) solutions.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
For antagonist studies, inject this compound and incubate for the desired time.
-
Inject the agonist and immediately begin kinetic fluorescence readings.
-
Analyze the data by calculating the change in fluorescence intensity over time.
-
3. Reporter Gene Assay
This protocol describes a general procedure for using a luciferase-based reporter gene to measure receptor activity.
-
Materials:
-
Cells co-transfected with the receptor of interest and the reporter plasmid (e.g., CRE-luciferase).
-
Cell culture medium.
-
Agonist and antagonist (this compound) solutions.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed transfected cells in a white, opaque 96-well plate and culture overnight.
-
Replace the medium with a serum-free or low-serum medium.
-
Add this compound at various concentrations and incubate for the appropriate time (can range from minutes to hours).
-
Add the agonist and incubate for 4-24 hours, depending on the reporter gene's expression kinetics.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Normalize the data if necessary (e.g., to a co-transfected control reporter like Renilla luciferase).
-
Visualizations
Caption: this compound antagonizes the Gi-coupled α2-adrenergic receptor signaling pathway.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [se.promega.com]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the bioavailability of Benzquinamide for research purposes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Benzquinamide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the known bioavailability of this compound and what are its key pharmacokinetic parameters?
A: this compound exhibits low bioavailability when administered via oral or rectal routes, primarily due to significant first-pass metabolism.[1] The bioavailability from capsules and suppositories is approximately 33-39% relative to the intramuscular route.[1][2] Key pharmacokinetic data are summarized below.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Route of Administration | Source(s) |
| Bioavailability | 33–39% | Oral (Capsule), Rectal | [1][2] |
| Elimination Half-life (t½) | 1.0–1.6 hours | All formulations | [1][2] |
| Time to Peak (Tmax) | Not Specified | - | - |
| Protein Binding | 58% | Not Specified |
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A: The primary limiting factors are:
-
Extensive First-Pass Metabolism: After oral absorption, this compound passes through the liver where it is heavily metabolized before reaching systemic circulation.[1] This is considered the main reason for its low bioavailability.[1]
-
Poor Aqueous Solubility: this compound hydrochloride is described as being only slightly soluble in acetonitrile and sparingly soluble in DMSO, suggesting poor water solubility.[3] Poor solubility can lead to incomplete dissolution in the gastrointestinal tract, limiting the amount of drug available for absorption.[4][5]
Q3: My this compound compound is not dissolving for in vitro assays. What can I do?
A: This is a common issue due to its poor aqueous solubility.[3] For troubleshooting, consider the following:
-
Co-solvents: For stock solutions, use organic solvents like DMSO. For aqueous buffers used in assays, the addition of a small, permissible percentage of co-solvents (e.g., ethanol, polyethylene glycol) can increase solubility.[6]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimentally determine the pKa of this compound and adjust the pH of your buffer to a range where the ionized (more soluble) form is predominant.[6]
-
Use of Surfactants: Incorporating non-toxic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility.[7]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly enhancing aqueous solubility. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to find the most effective one.[6]
Q4: What formulation strategies can enhance the in vivo bioavailability of this compound for research?
A: To overcome the key limitations, strategies should focus on improving solubility and/or bypassing first-pass metabolism.
Table 2: Formulation Strategies for this compound
| Strategy | Principle | Key Benefit(s) |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8] | Improves dissolution rate and absorption. |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic polymer matrix (e.g., HPMC, PVP), preventing crystallization and improving dissolution.[9][10] | Significantly enhances solubility and dissolution. |
| Lipid-Based Formulations | Dissolves the drug in a lipid-based vehicle (e.g., oils, surfactants). These can form micelles or emulsions in the GI tract, which can be absorbed via the lymphatic system.[8][11] | Improves solubility and can partially bypass first-pass metabolism through lymphatic uptake. |
| Prodrug Approach | Chemically modify the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in vivo. | Can improve solubility, permeability, and potentially alter metabolic pathways. |
| Alternative Routes | Consider administration routes that avoid the GI tract and first-pass metabolism, such as parenteral, transdermal, or intranasal, depending on the research question.[12] | Maximizes systemic exposure by avoiding absorption and metabolism barriers. |
Troubleshooting Guides
Problem: Low or highly variable drug exposure (AUC, Cmax) in animal pharmacokinetic studies.
This is a frequent challenge when working with compounds having low bioavailability. Use the following decision tree to diagnose the potential cause.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a buffered solution (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials: this compound powder, buffer solution, vials, orbital shaker, centrifuge, HPLC system.
-
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.
-
The determined concentration represents the aqueous solubility.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a novel this compound formulation after oral administration.
-
Materials: Rodent model (e.g., Sprague-Dawley rats), this compound formulation, oral gavage needles, blood collection tubes (e.g., with K2-EDTA), centrifuge, analytical equipment (LC-MS/MS).
-
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.[13]
-
Administer a single dose of the this compound formulation via oral gavage at a specific dose level (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]
-
Immediately process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and calculate pharmacokinetic parameters using non-compartmental analysis software.
-
References
- 1. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Accounting for Benzquinamide's Sedative Properties in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzquinamide in behavioral studies. The content is designed to help users navigate the challenges presented by the compound's sedative effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a historical antiemetic agent that is no longer in widespread clinical use.[1] It is known to possess sedative, antihistaminic, and mild anticholinergic properties.[2] Its primary mechanism of action is believed to be the antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[2] Researchers using this compound in behavioral studies must account for its sedative effects to avoid confounding experimental results.
Q2: How can I differentiate between the anxiolytic and sedative effects of this compound in my behavioral assay?
A2: Distinguishing between anxiolytic (anxiety-reducing) and sedative effects is a common challenge. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Anxiolytic effects may be observed at lower doses, while sedative effects typically become more pronounced at higher doses.
-
Multiple Behavioral Tests: Utilize a battery of behavioral tests that assess different aspects of behavior. For example, the elevated plus-maze (EPM) and light-dark box test can indicate anxiety-like behavior, while the open field test (OFT) and rotarod test can be used to quantify locomotor activity and motor coordination, respectively.[3][4][5] A true anxiolytic effect should reduce anxiety-like behaviors without significantly impairing motor function.
-
Ethological Analysis: In tests like the OFT, a detailed analysis of specific behaviors (e.g., rearing, grooming, stretch-attend postures) can provide a more nuanced understanding than simply measuring distance traveled.[6]
Q3: What are the appropriate control groups to include in a behavioral study with this compound?
A3: To properly control for the sedative effects of this compound, the following groups are essential:
-
Vehicle Control Group: This group receives the same solvent used to dissolve this compound and serves as the baseline for normal behavior.
-
This compound Treatment Groups: Include multiple dose levels to establish a dose-response curve for both the desired behavioral effect and any sedative side effects.
-
Positive Control (Sedative): A known sedative agent (e.g., diazepam) can be used as a positive control to characterize a sedative behavioral profile in your specific assay.[3][7]
-
Positive Control (Anxiolytic): If you are investigating anxiolytic effects, a known anxiolytic with minimal sedative properties at the tested dose can be included for comparison.
Troubleshooting Guides
Issue 1: Observed general decrease in activity in all this compound-treated animals in the Open Field Test.
This is a common issue when working with a compound that has sedative properties. The key is to determine if the observed hypoactivity is solely due to sedation or if it's masking other behavioral effects.
Troubleshooting Steps:
-
Review Your Dose-Response Data: Analyze the locomotor activity data across all tested doses of this compound. A dose-dependent decrease in distance traveled, rearing frequency, and velocity is indicative of sedation.[3]
-
Conduct a Motor Coordination Test: Use the rotarod or beam walking test to directly assess motor impairment.[5] A significant decrease in performance on these tests at the same doses that cause hypoactivity in the OFT strongly suggests a sedative/motor-impairing effect.
-
Analyze Exploratory Behavior: In the OFT, analyze the time spent in the center of the arena versus the periphery. A reduction in overall movement but a proportional increase in the time spent in the center (relative to total time mobile) might still suggest an anxiolytic-like effect, though this needs to be interpreted with caution in the presence of motor impairment.
Experimental Protocol: Open Field Test for Sedation Assessment
-
Apparatus: A square arena (e.g., 40x40x30 cm) with a video tracking system.
-
Procedure:
-
Administer this compound or vehicle to the animals (specify route and time before testing).
-
Place the animal in the center of the open field.
-
Record activity for a set duration (e.g., 10-30 minutes).
-
-
Parameters to Measure:
-
Total distance traveled.
-
Velocity.
-
Time spent in the center versus the periphery.
-
Frequency of rearing (vertical activity).
-
Frequency and duration of grooming.
-
Issue 2: Difficulty interpreting results from the Elevated Plus-Maze (EPM) due to low overall activity.
Low activity in the EPM can make it difficult to determine if an increase in open-arm time is due to anxiolysis or simply a general motor suppression that happens to occur while the animal is in an open arm.
Troubleshooting Steps:
-
Analyze Total Arm Entries: A significant reduction in the total number of arm entries in the this compound-treated group compared to the vehicle group is a strong indicator of sedation.[4]
-
Lower the Dose: If sedation is suspected, test lower doses of this compound to find a concentration that does not significantly reduce total arm entries but may still show an effect on open arm preference.
-
Use a Different Anxiety Test: The light-dark box test can sometimes be less demanding in terms of locomotor activity. An anxiolytic effect would be indicated by an increased time spent in the light compartment and more transitions between compartments.[8][9] A sedative effect would likely reduce the number of transitions.
Experimental Protocol: Elevated Plus-Maze with Sedation Controls
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for a set time (e.g., 5 minutes).
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Battery of Behavioral Tests
| Dose (mg/kg) | Open Field: Total Distance (cm) | Rotarod: Latency to Fall (s) | Elevated Plus-Maze: % Time in Open Arms | Elevated Plus-Maze: Total Arm Entries |
| Vehicle | 1500 ± 120 | 180 ± 15 | 20 ± 5 | 25 ± 4 |
| 1 | 1450 ± 110 | 175 ± 18 | 35 ± 6 | 24 ± 3 |
| 5 | 900 ± 95 | 110 ± 12 | 40 ± 7 | 15 ± 3 |
| 10 | 450 ± 60 | 50 ± 8 | 38 ± 8 | 8 ± 2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This is example data and does not reflect actual experimental results.
Visualizations
DOT Script for Signaling Pathway
Caption: Putative signaling pathway of this compound-induced sedation.
DOT Script for Experimental Workflow
Caption: Recommended experimental workflow for dissecting sedative vs. behavioral effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Utility of ethological analysis to overcome locomotor confounds in elevated maze models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of motor balance and coordination in mice using the balance beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Benzquinamide's Cardiovascular Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of benzquinamide in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound observed in animal models?
A1: In anesthetized dogs, intravenous administration of this compound (0.5 to 5 mg/kg) has been shown to cause a range of cardiovascular effects, including tachycardia (increased heart rate), elevated blood norepinephrine levels, frequent ventricular arrhythmias, and a brief period of hypotension (low blood pressure)[1].
Q2: What is the underlying mechanism for these cardiovascular effects?
A2: The observed cardiovascular effects are believed to be a result of this compound's direct action as a vasodilator, causing relaxation of vascular smooth muscle. This leads to reduced peripheral vascular resistance and hypotension. The body then compensates for this drop in blood pressure through reflex sympathetic activation, resulting in tachycardia and increased norepinephrine levels[1].
Q3: Are there any known agents that can mitigate these effects?
A3: Yes, experimental evidence in dogs has shown that ganglionic blockade with hexamethonium prior to this compound administration can prevent the associated tachycardia and the rise in norepinephrine levels. However, it is important to note that this intervention also prolonged the period of hypotension[1]. Other potential mitigating agents, based on their mechanisms of action against similar sympathomimetic effects, could include beta-blockers, certain calcium channel blockers, and other antiarrhythmic drugs[2][3][4].
Q4: What animal models are most appropriate for studying this compound's cardiovascular effects?
A4: The foundational research on this compound's cardiovascular effects was conducted in anesthetized dogs[1]. Dogs remain a relevant model for cardiovascular safety pharmacology studies. However, for broader preclinical screening, telemetered conscious rats or non-human primates are also commonly used in accordance with ICH S7A and S7B guidelines for cardiovascular safety assessment[5][6][7].
Troubleshooting Guide for Adverse Events
Issue 1: The animal model is exhibiting severe tachycardia immediately following this compound administration.
-
Potential Cause: This is a known compensatory reflex to the vasodilatory effects of this compound, leading to sympathetic nervous system activation[1].
-
Troubleshooting Steps:
-
Consider Pre-treatment: For future experiments, consider pre-treatment with a beta-blocker (e.g., atenolol, sotalol) to blunt the tachycardic response[2][3]. The choice of agent and dosage should be carefully determined based on the specific animal model and experimental design.
-
Dose-Response Evaluation: If not already done, perform a dose-response study to determine the lowest effective dose of this compound with an acceptable cardiovascular safety margin.
-
Monitor Vital Signs Continuously: Ensure continuous monitoring of heart rate, blood pressure, and ECG to track the onset, duration, and severity of the tachycardia.
-
Issue 2: Ventricular arrhythmias are observed on the ECG after administering this compound.
-
Potential Cause: The increase in sympathetic tone and circulating norepinephrine can lead to increased ventricular excitability and arrhythmias[1].
-
Troubleshooting Steps:
-
Administer Antiarrhythmic Agents: Depending on the type and severity of the arrhythmia, consider the administration of appropriate antiarrhythmic drugs. The following table provides a summary of potential options used in veterinary medicine:
-
| Drug Class | Examples | Primary Mechanism of Action | Potential Effects on this compound-Induced Arrhythmias |
| Class I (Sodium Channel Blockers) | Procainamide, Mexiletine | Blocks fast sodium channels, slowing conduction velocity. | May help to suppress ventricular ectopic beats[3][8]. |
| Class II (Beta-Blockers) | Atenolol, Sotalol | Blocks beta-adrenergic receptors, reducing the effects of norepinephrine on the heart. | Can decrease heart rate and suppress adrenergically-mediated arrhythmias[2][3]. |
| Class III (Potassium Channel Blockers) | Sotalol, Amiodarone | Prolongs the action potential duration and refractory period. | Effective for a variety of ventricular arrhythmias[3]. |
| Class IV (Calcium Channel Blockers) | Diltiazem | Blocks L-type calcium channels, slowing AV nodal conduction. | May be effective for certain supraventricular tachyarrhythmias and can help with rate control[2]. |
Issue 3: A significant and prolonged drop in blood pressure is observed.
-
Potential Cause: While initial hypotension is expected due to vasodilation, a prolonged and severe drop could indicate an overdose or an inability of the animal's compensatory mechanisms to maintain adequate blood pressure[1].
-
Troubleshooting Steps:
-
Fluid Administration: Administer intravenous fluids to increase circulatory volume and support blood pressure.
-
Consider Vasopressors: In severe cases, the use of a vasopressor agent may be necessary to restore blood pressure. However, this should be done with caution as it could potentially worsen tachycardia and arrhythmias.
-
Dose Adjustment: In subsequent experiments, reduce the dose of this compound.
-
Detailed Experimental Protocols
Protocol 1: Evaluation of a Mitigating Agent on this compound-Induced Cardiovascular Effects in a Conscious Telemetered Dog Model
This protocol is based on the principles outlined in the ICH S7A and S7B guidelines for cardiovascular safety pharmacology[5][6][7].
-
Animal Model: Purpose-bred male or female Beagle dogs (n=4-6 per group), surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.
-
Acclimatization: Animals should be allowed to acclimate to the study environment and handling procedures. Baseline cardiovascular data should be collected for at least 24 hours prior to dosing.
-
Dosing and Administration:
-
Group 1 (Control): Administer the vehicle for both the mitigating agent and this compound.
-
Group 2 (this compound Only): Administer the vehicle for the mitigating agent, followed by a single intravenous dose of this compound.
-
Group 3 (Mitigating Agent + this compound): Administer the mitigating agent (e.g., a beta-blocker) at a predetermined time point before administering the same dose of this compound as Group 2.
-
The route of administration for this compound should be intravenous to replicate the conditions of the original studies.
-
-
Data Collection:
-
Continuously record ECG, blood pressure (systolic, diastolic, mean arterial), and heart rate via telemetry.
-
Data should be collected from at least 1 hour pre-dose to 24 hours post-dose.
-
Blood samples can be collected at various time points to measure plasma levels of norepinephrine and the administered drugs.
-
-
Data Analysis:
-
Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline for each group.
-
Compare the cardiovascular responses in the group receiving the mitigating agent to the group receiving this compound alone.
-
Statistical analysis (e.g., ANOVA, t-tests) should be used to determine the significance of any observed differences.
-
Visualizations
Caption: Proposed signaling pathway of this compound's cardiovascular effects.
Caption: Experimental workflow for assessing mitigation of cardiovascular effects.
References
- 1. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medical Treatment of Tachyarrhythmias - WSAVA2010 - VIN [vin.com]
- 3. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Enhancing Benzquinamide's Specificity in Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to enhance the specificity of Benzquinamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions as an antagonist of dopamine D2-like receptors (D2, D3, and D4) and α2-adrenergic receptors.[1] It is important to note that some earlier literature suggested activity at histamine H1 and muscarinic acetylcholine receptors; however, more recent and specific binding data indicate that its affinity for these receptors is significantly lower than for dopamine and adrenergic receptors. Therefore, when designing experiments, the primary focus should be on its D2-like and α2-adrenergic antagonist properties.
Q2: What are the known off-target effects of this compound?
A2: While this compound shows the highest affinity for D2-like and α2-adrenergic receptors, it may exhibit binding to other receptors at higher concentrations. A comprehensive specificity profiling is recommended to identify potential off-target interactions. This can be achieved by screening against a broad panel of receptors, ion channels, and enzymes.
Q3: How can I determine the binding affinity of this compound for its primary targets and potential off-targets?
A3: Radioligand binding assays are the gold standard for determining the binding affinity (Ki or Kd) of a compound for a specific receptor. This involves competing a radiolabeled ligand with unlabeled this compound at various concentrations in a preparation of cells or membranes expressing the receptor of interest.
Q4: How can I assess the functional antagonism of this compound at its target receptors?
A4: Functional assays are crucial to determine whether this compound acts as an antagonist (blocks the action of an agonist) at its target receptors. Common functional assays for Gi-coupled receptors like D2 and α2 include:
-
GTPγS Binding Assays: These measure the activation of G-proteins upon receptor stimulation and can be used to determine the potency of an antagonist in blocking agonist-induced G-protein activation.
-
cAMP Assays: Since D2 and α2 receptors are typically Gi-coupled, their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block the agonist-induced decrease in cAMP.
-
Downstream Signaling Assays: Reporter gene assays, such as CRE-luciferase assays, can be used to measure the transcriptional consequences of receptor activation and its inhibition by an antagonist.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding.
-
Possible Cause: The radioligand or this compound is sticking to the filter plate, tubes, or membrane lipids rather than the receptor.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure that the assay buffer contains an appropriate blocking agent like bovine serum albumin (BSA) to reduce non-specific interactions.
-
Filter Plate Pre-treatment: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific binding.[2]
-
Different Radioligand: If possible, try a different radioligand for the same target that is known to have lower non-specific binding characteristics.
-
Issue: Low specific binding signal.
-
Possible Cause: Insufficient receptor expression, inactive receptor, or problems with the radioligand.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of the target receptor in your cell or membrane preparation using techniques like Western blotting or qPCR.
-
Check Radioligand Quality: Ensure the radioligand has not degraded. Check the expiration date and specific activity.
-
Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a robust signal without excessive non-specific binding.
-
Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through kinetic association experiments.
-
GTPγS Binding Assays
Issue: Low signal-to-noise ratio.
-
Possible Cause: Low G-protein coupling efficiency, high basal GTPγS binding, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize GDP Concentration: The concentration of GDP is critical. Too little can lead to high basal binding, while too much can inhibit agonist-stimulated binding. A GDP titration is recommended. For Gi/o-coupled receptors, higher concentrations of GDP may be required.[3]
-
Optimize Mg2+ and Na+ Concentrations: The concentrations of these cations can influence G-protein activation. Perform titrations to find the optimal concentrations for your system.
-
Use a High-Affinity Agonist: For initial assay setup and validation, use a potent and full agonist for the receptor of interest to maximize the signal window.
-
Membrane Preparation Quality: Ensure the membrane preparation is of high quality and has been stored properly to maintain receptor and G-protein integrity.
-
Issue: High variability between replicates.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or issues with the filtration process.
-
Troubleshooting Steps:
-
Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability between wells.
-
Consistent Temperature: Maintain a consistent temperature throughout the assay incubation.
-
Filtration Technique: Ensure a rapid and consistent filtration and washing process for all samples. Automated cell harvesters can improve reproducibility.
-
Plate Sealing: Properly seal the plates during incubation to prevent evaporation.
-
CRE-Luciferase Reporter Assays
Issue: High background luminescence.
-
Possible Cause: Contamination of reagents or cell culture, or "leaky" promoter in the reporter construct.
-
Troubleshooting Steps:
-
Use Sterile Technique: Ensure all reagents and cell cultures are free from microbial contamination.
-
Optimize Cell Density: Plate cells at an optimal density to avoid overgrowth, which can lead to high background.
-
Use a Promoterless Control: Transfect cells with a promoterless luciferase vector to determine the inherent background signal.
-
Change Reporter Vector: If the background is consistently high, consider using a reporter vector with a different minimal promoter that has lower basal activity.
-
Issue: Low fold-induction of luciferase signal.
-
Possible Cause: Low transfection efficiency, insufficient receptor expression, or weak coupling to the cAMP pathway.
-
Troubleshooting Steps:
-
Optimize Transfection: Optimize the DNA-to-transfection reagent ratio and other transfection parameters for your specific cell line.
-
Co-transfect Receptor: If the endogenous receptor expression is low, co-transfect a plasmid encoding the receptor of interest.
-
Use a Positive Control: Treat cells with a direct activator of adenylyl cyclase, such as forskolin, to confirm that the CRE-luciferase reporter system is functional.
-
Increase Incubation Time: Allow sufficient time for transcription and translation of the luciferase enzyme to occur after agonist stimulation.
-
Data Presentation
Table 1: this compound Binding Affinities (Ki in nM) at Dopamine and Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D2 | 4369 |
| Dopamine D3 | 3592 |
| Dopamine D4 | 574 |
| α2A-Adrenergic | 1365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
Data compiled from publicly available sources. Researchers are encouraged to determine these values in their specific assay systems.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to endogenously express the receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a known saturating ligand for the target receptor.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To determine the functional antagonism of this compound at a Gi-coupled receptor.
Methodology:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP (the optimal concentration of GDP needs to be determined empirically).
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay buffer
-
Increasing concentrations of this compound.
-
A fixed concentration of a receptor agonist (typically at its EC80 concentration).
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 30 minutes) at 30°C.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate for a further period (e.g., 60 minutes) at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing and Counting: Wash the filters and perform scintillation counting as described above.
-
Data Analysis: Plot the amount of bound [35S]GTPγS as a function of this compound concentration and fit the data to determine the IC50 value for the inhibition of agonist-stimulated G-protein activation.
CRE-Luciferase Reporter Assay
Objective: To measure the inhibition of Gi-mediated signaling by this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a plasmid encoding the target receptor (if not endogenously expressed). A constitutively expressing Renilla luciferase plasmid can be included as a transfection control.
-
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere and recover.
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound.
-
After a short pre-incubation, add a fixed concentration of a receptor agonist and a direct adenylyl cyclase activator like forskolin (this will induce a cAMP response that can be inhibited by the Gi-coupled receptor agonist).
-
-
Incubation: Incubate the cells for a period sufficient for gene expression (e.g., 4-6 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity as a function of this compound concentration to determine its IC50 for inhibiting the agonist-mediated decrease in CRE-driven transcription.
Visualizations
Caption: Experimental workflow for determining this compound's specificity.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide for Researchers: Benzquinamide vs. Ondansetron in Emesis Research
For researchers and drug development professionals investigating the mechanisms of emesis and the efficacy of antiemetic compounds, the choice of research tools is critical. This guide provides a detailed comparison of benzquinamide and ondansetron, two antiemetic agents with distinct pharmacological profiles, to aid in the selection of the appropriate tool for specific experimental needs.
This comparison delves into their mechanisms of action, receptor binding profiles, and available efficacy data. Detailed experimental protocols and signaling pathway diagrams are also provided to support the design and interpretation of research studies.
Mechanism of Action and Receptor Profile
The primary distinction between this compound and ondansetron lies in their mechanisms of action and receptor targets. Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor, a key player in the emetic reflex. In contrast, the precise mechanism of this compound is less definitively established, with evidence suggesting activity at multiple receptor types.
This compound: This discontinued antiemetic agent is believed to exert its effects through the antagonism of several neurotransmitter receptors. While some sources suggest it possesses antihistaminic (H1) and mild anticholinergic (muscarinic) properties, other evidence points towards antagonism of dopamine D2-like receptors (D2, D3, and D4) and α2-adrenergic receptors.[1] This broader receptor activity profile may be a consideration for researchers aiming to investigate emetic pathways beyond serotonergic signaling.
Ondansetron: As a potent and selective 5-HT3 receptor antagonist, ondansetron's mechanism is well-characterized.[2][3] It effectively blocks the action of serotonin at 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][3] This targeted action makes it an invaluable tool for specifically studying the role of the 5-HT3 receptor in emesis.
Comparative Efficacy Data
Direct comparative studies between this compound and ondansetron are scarce in the available literature. However, individual efficacy data from clinical and preclinical studies provide insights into their relative performance in different emesis models.
Table 1: Quantitative Efficacy Data for this compound and Ondansetron
| Compound | Emesis Model | Species | Efficacy Metric | Result | Citation |
| This compound | Apomorphine-induced emesis | Dog | ED50 | 0.69 mg/kg | [1] |
| Cisplatin/Doxorubicin-induced emesis | Human | Effective Dose | 300-500 mg/day (intravenous infusion) provided an antiemetic effect in ≥70% of patients. | [4] | |
| Ondansetron | Cisplatin-induced emesis | Human | Complete anti-emetic cover (cisplatin-containing regimens) | 5 out of 9 courses | [5] |
| Postoperative nausea and vomiting | Human | Reduction in emesis incidence (4 mg and 8 mg IV vs. placebo) | 76% and 77% reduction, respectively. | ||
| Cisplatin-induced emesis | Dog | Vomiting episodes (0.5 mg/kg IV vs. placebo) | Complete prevention of vomiting. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for evaluating the antiemetic effects of this compound and ondansetron.
This compound: Chemotherapy-Induced Emesis in Humans
-
Objective: To determine the dose-response relationship of intravenous this compound for the suppression of chemotherapy-induced emesis.
-
Study Population: Patients receiving chemotherapy regimens containing cisplatin and/or doxorubicin.
-
Drug Administration: this compound hydrochloride administered as an intravenous infusion.
-
Dosage: Doses ranging up to 500 mg per day.
-
Efficacy Assessment: Monitoring the incidence of vomiting.
-
Key Finding: An antiemetic effect in 70% or more of cases was observed at doses of 300-500 mg per day.[4]
Ondansetron: Chemotherapy-Induced Nausea and Vomiting in Children
-
Objective: To compare the efficacy and side-effects of ondansetron and metoclopramide-diphenhydramine in controlling chemotherapy-induced nausea and vomiting.
-
Study Population: Children undergoing antineoplastic chemotherapy (with and without cisplatin).
-
Study Design: Prospective randomized study.
-
Efficacy Assessment: Number of chemotherapy courses with complete anti-emetic cover.
-
Key Finding: Ondansetron provided complete anti-emetic cover in five of nine courses in patients treated with cisplatin, appearing superior to the metoclopramide-diphenhydramine combination in this context.[5]
Signaling Pathways in Emesis
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by dopamine D2 and serotonin 5-HT3 receptors in the context of emesis.
Caption: Dopamine D2 receptor signaling pathway in emesis.
Caption: Serotonin 5-HT3 receptor signaling pathway in emesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antiemetic efficacy of a test compound in a preclinical model.
Caption: A generalized preclinical experimental workflow.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. [Dose-response relationship of intravenous administration of this compound hydrochloride for suppression of cytostatic-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral ondansetron in the prevention of chemotherapy-induced emesis in breast cancer patients. French Ondansetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study between ondansetron & palonosetron in prevention of post operative nausea vomiting operated under general anaesthesia: A randomised double blind study - Indian J Clin Anaesth [ijca.in]
A Comparative Analysis of Benzquinamide and Modern Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and clinical efficacy of the historical antiemetic Benzquinamide with a selection of modern dopamine antagonists. The information is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound is a discontinued antiemetic agent, first synthesized in the 1960s, that was primarily used for the management of postoperative nausea and vomiting (PONV).[1] Its use was curtailed for marketing reasons.[2] While initially thought to act primarily on histaminic and muscarinic receptors, subsequent research has revealed a more complex pharmacological profile that includes antagonism of dopamine and adrenergic receptors.[3][4] This guide will compare the receptor binding affinities, clinical efficacy for nausea and vomiting, and side effect profiles of this compound with modern dopamine antagonists, which are broadly classified into first-generation (typical) and second-generation (atypical) antipsychotics, as well as selective antiemetics.
Mechanism of Action: A Tale of Two Eras
The understanding of this compound's mechanism of action has evolved. Initially, its antiemetic properties were attributed to its antihistaminic and mild anticholinergic effects.[3][5] However, it is now known to be an antagonist at dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors.[4] This multifaceted receptor profile contrasts with the more targeted mechanisms of many modern dopamine antagonists.
Modern dopamine antagonists are broadly categorized as follows:
-
First-Generation (Typical) Antipsychotics: These agents, such as haloperidol and chlorpromazine, primarily exert their effects through potent antagonism of the dopamine D2 receptor. This action is effective in treating psychosis but is also associated with a high risk of extrapyramidal symptoms (EPS).
-
Second-Generation (Atypical) Antipsychotics: This class, including olanzapine, risperidone, and quetiapine, generally exhibits a broader receptor binding profile, with potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action is thought to contribute to their efficacy against a wider range of psychotic symptoms and a lower propensity to induce EPS compared to first-generation agents, though they are associated with a higher risk of metabolic side effects.
-
Selective Antiemetics: While many antipsychotics possess antiemetic properties, modern antiemetic therapy often utilizes more selective agents. For instance, 5-HT3 receptor antagonists like ondansetron are a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Metoclopramide, another dopamine antagonist, also has prokinetic effects on the gastrointestinal tract.
Below is a diagram illustrating the dopamine D2 receptor signaling pathway, a primary target for many of these agents.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of modern dopamine antagonists, focusing on receptor binding affinity, clinical efficacy in postoperative nausea and vomiting (PONV), and common side effects.
Table 1: Receptor Binding Affinities (Ki in nM)
Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies, which may lead to variations.
| Receptor | This compound | Haloperidol | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Ondansetron |
| Dopamine D2 | 4,369[4] | 1.45 | 11-31[6] | 3.2[7] | 380[8] | 0.34[5] | >10,000 |
| Dopamine D3 | 3,592[4] | - | 11-31[6] | - | - | 0.8[5] | - |
| Dopamine D4 | 574[4] | - | 11-31[6] | 7.3[7] | 2020[8] | 44[5] | - |
| Serotonin 5-HT1A | - | - | - | 420[7] | 390[8] | 1.7[5] | - |
| Serotonin 5-HT2A | - | 4.5 | 4[6] | 0.2[7] | 640[8] | 3.4[5] | - |
| Serotonin 5-HT2C | - | - | 11[6] | 50[7] | 1840[8] | 15[5] | - |
| Serotonin 5-HT3 | - | - | 57[6] | - | - | - | 0.4 |
| Histamine H1 | Mistakenly identified as an antagonist[4] | 60 | 7[6] | 20[7] | 11 | 61[5] | - |
| Muscarinic M1 | Mistakenly identified as an antagonist[4] | >10,000 | 73[6] | >10,000[7] | 37[8] | >1000[5] | - |
| Adrenergic α1 | 1,365 (α2A)[4] | 12 | 19[6] | 5[7] | - | 57[5] | - |
Data not available is indicated by a dash.
Table 2: Clinical Efficacy in Postoperative Nausea and Vomiting (PONV)
This table presents the percentage of patients with a complete response, defined as no nausea, no vomiting, and no need for rescue antiemetics in the first 24 hours post-surgery, unless otherwise specified.
| Drug | Dosage | Patient Population | Complete Response (%) | Comparator | Comparator Complete Response (%) |
| This compound | - | - | - | - | - |
| Prochlorperazine | 10 mg | General Surgery | ~40% (estimated from various studies) | Placebo | ~20-30% |
| Ondansetron | 4 mg IV | Outpatient Surgery | 62% (0-2h)[9] | Placebo | 46% (0-2h)[9] |
| Ondansetron | 4 mg IV | General Anesthesia | 48% (0-24h)[10] | Haloperidol 1 mg IV | 58% (0-24h)[10] |
| Haloperidol | 1 mg IV | General Anesthesia | 58% (0-24h)[10] | Ondansetron 4 mg IV | 48% (0-24h)[10] |
| Droperidol | 1.25 mg IV | Outpatient Surgery | 69% (0-2h)[9] | Ondansetron 4 mg IV | 62% (0-2h)[9] |
Direct comparative data for this compound in PONV with modern dopamine antagonists is lacking due to its discontinuation.
Table 3: Incidence of Key Side Effects
The incidence of side effects can vary significantly based on dose, duration of treatment, and patient population.
| Side Effect | Haloperidol | Olanzapine | Risperidone | Prochlorperazine |
| Extrapyramidal Symptoms (EPS) | High (up to 78.3% in some studies)[11] | Low | Moderate | Moderate (9% single dose, 4% multiple doses in children)[12] |
| Weight Gain (>7% of baseline) | Low | High (up to 80% of patients)[13] | Moderate | Low |
| Sedation | Moderate | High | Moderate | High (10% in multiple-dose studies in children)[12] |
| Orthostatic Hypotension | Moderate | High | High | Moderate |
Experimental Protocols: Receptor Binding Assays
The receptor binding affinities presented in Table 1 are typically determined through in vitro radioligand binding assays. A generalized protocol for such an assay is outlined below.
Discussion and Conclusion
This compound exhibits a broad receptor binding profile, with antagonist activity at dopamine, α-adrenergic, and likely histaminic and muscarinic receptors. This contrasts with the more defined mechanisms of many modern dopamine antagonists. While direct comparative efficacy data is scarce due to its discontinuation, historical studies suggest this compound had some utility in managing nausea and vomiting.
Modern dopamine antagonists, particularly the second-generation antipsychotics, offer a more nuanced approach to receptor modulation, often balancing D2 and 5-HT2A antagonism to optimize therapeutic effects and minimize certain side effects like EPS. However, this comes with an increased risk of metabolic complications. For the specific indication of nausea and vomiting, highly selective agents like the 5-HT3 antagonists have become the standard of care due to their favorable efficacy and side effect profiles.
The comparison highlights the evolution of pharmacology from broader-acting agents to more targeted therapies. While this compound's multifaceted receptor profile may have contributed to its antiemetic effects, it also likely played a role in its side effect profile, including cardiovascular effects. The data presented underscores the importance of a thorough understanding of a compound's receptor binding profile in predicting its clinical efficacy and potential adverse effects. This historical perspective on this compound can provide valuable insights for the development of future therapeutics with improved efficacy and safety.
References
- 1. Frontiers | Worth the Weight? Olanzapine Prescribing in Schizophrenia. A Review of Weight Gain and Other Cardiometabolic Side Effects of Olanzapine [frontiersin.org]
- 2. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weight gain with olanzapine: Drug, gender or age? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Meta-Analysis of the Risk of Acute Extrapyramidal Symptoms with Intramuscular Antipsychotics for the Treatment of Agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. A comparison of the efficacy, safety, and patient satisfaction of ondansetron versus droperidol as antiemetics for elective outpatient surgical procedures. S3A-409 and S3A-410 Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol Versus Ondansetron for Treatment of Established Nausea and Vomiting Following General Anesthesia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The Safety of Prochlorperazine in Children: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Increased Appetite Plays a Key Role in Olanzapine-Induced Weight Gain in First-Episode Schizophrenia Patients [frontiersin.org]
A Comparative Analysis of Benzquinamide and Other Antiemetic Compounds for Research Professionals
Guide Published: November 6, 2025
This guide provides a detailed comparative analysis of Benzquinamide, a discontinued antiemetic agent, and other major classes of antiemetic compounds. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of mechanisms of action, performance from available clinical data, and side effect profiles. Due to the discontinued status of this compound, data is primarily historical and may be limited compared to contemporary agents.
Overview of Antiemetic Drug Classes and Mechanisms of Action
Nausea and vomiting are complex physiological responses coordinated by the "vomiting center" in the medulla oblongata. This center receives inputs from several key areas, including the Chemoreceptor Trigger Zone (CTZ), the vestibular system, the gastrointestinal (GI) tract via the vagus nerve, and higher brain centers. Antiemetic drugs exert their effects by antagonizing specific neurotransmitter receptors within these pathways.
This compound
This compound is a benzoquinolizine derivative first studied for its antiemetic properties. While historically classified as having antihistaminic and anticholinergic properties, more specific pharmacological studies identify it as a potent dopamine D2 receptor antagonist, similar to neuroleptic drugs like prochlorperazine and haloperidol. This action in the CTZ, an area with a permeable blood-brain barrier, allows it to block emetic signals from blood-borne substances.[1][2][3]
Dopamine D2 Receptor Antagonists
This class, which includes phenothiazines (e.g., prochlorperazine) and benzamides (e.g., metoclopramide), is a cornerstone in antiemetic therapy.[4] These drugs primarily block D2 receptors in the CTZ, inhibiting emetic stimuli.[1][2] Metoclopramide also has peripheral prokinetic effects and, at higher doses, can block serotonin 5-HT3 receptors.
Serotonin 5-HT3 Receptor Antagonists
Known as "setrons" (e.g., ondansetron, granisetron), these agents selectively block 5-HT3 receptors. These receptors are densely located on vagal afferent nerves in the GI tract and within the CTZ and solitary tract nucleus.[5][6] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, making 5-HT3 antagonists the gold standard for preventing chemotherapy-induced nausea and vomiting (CINV).[5][7]
Other Key Antiemetic Classes
-
Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant): These agents block the action of substance P at NK-1 receptors in the brain, providing potent antiemetic effects, particularly for the delayed phase of CINV.
-
Antihistamines (H1 Receptor Antagonists; e.g., Diphenhydramine, Meclizine): Primarily act on the vestibular nuclei and are most effective for motion sickness.
-
Anticholinergics (Muscarinic Receptor Antagonists; e.g., Scopolamine): Similar to antihistamines, they are effective for motion sickness by acting on the vestibular system.
Signaling Pathway Overview
The following diagram illustrates the primary sites of action for different antiemetic classes.
Comparative Efficacy Data
Direct, quantitative comparisons involving this compound are limited to studies from the 1970s. The most definitive of these, by Moertel et al. (1975), evaluated its use for CINV.[8] While the full quantitative data is not widely available, the study concluded that oral this compound was no more effective than a placebo.[8] The tables below summarize available efficacy data, contrasting this compound's qualitative results with quantitative data from studies of more modern antiemetics.
Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Compound/Class | Efficacy Endpoint | Result | Study Population | Citation |
| This compound | Incidence of Nausea & Vomiting | Equal to Placebo | Patients on 5-fluorouracil | [8] |
| Prochlorperazine | Incidence of Nausea & Vomiting | Superior to this compound | Patients on 5-fluorouracil | [8] |
| Ondansetron | Complete Response (No emesis) - Day 1 | 78% | Patients on multi-day cisplatin | [4] |
| Metoclopramide | Complete Response (No emesis) - Day 1 | 14% | Patients on multi-day cisplatin | [4] |
| Ondansetron | Complete Response (Overall) | 30% | Patients on multi-day cisplatin | [4] |
| Metoclopramide | Complete Response (Overall) | 9% | Patients on multi-day cisplatin | [4] |
Note: "Complete Response" is typically defined as no emetic episodes and no use of rescue medication.[9]
Table 2: Efficacy in Postoperative Nausea and Vomiting (PONV)
| Compound/Class | Efficacy Endpoint | Result | Study Population | Citation |
| This compound | Prevention of Vomiting | Data from robust controlled trials is limited. | Surgical Patients | N/A |
| Ondansetron | Incidence of PONV (0-24h) | 12.7% (Nausea), 19.05% (Vomiting) | Laparoscopic Cholecystectomy | [10] |
| Prochlorperazine | Incidence of PONV (0-24h) | 15.9% (Nausea), 11.11% (Vomiting) | Laparoscopic Cholecystectomy | [10] |
| Ondansetron | Relative Risk Reduction of PONV | ~26% | High-risk Surgical Patients | [11] |
| Droperidol (D2 Antagonist) | Relative Risk Reduction of PONV | ~26% | High-risk Surgical Patients | [11] |
| Dexamethasone | Relative Risk Reduction of PONV | ~26% | High-risk Surgical Patients | [11] |
Side Effect and Safety Profiles
The clinical utility of an antiemetic is often determined by its side effect profile. Dopamine antagonists are known for causing extrapyramidal symptoms (EPS), while 5-HT3 antagonists are generally better tolerated but carry a risk of headache and constipation.
Table 3: Comparative Side Effect Profiles
| Side Effect | This compound | Prochlorperazine | Metoclopramide | Ondansetron |
| Sedation | Significant [8] | Moderate-Significant | Dose-dependent | Minimal |
| Extrapyramidal Symptoms (EPS) | Risk present (as D2 Antagonist) | Significant Risk | Significant Risk (Black Box Warning for Tardive Dyskinesia) | Rare[4] |
| Hypotension | Reported | Possible | Rare | Rare |
| Headache | Less common | Less common | Less common | Common [4] |
| GI Effects (Constipation/Diarrhea) | Not prominent | Possible (anticholinergic) | Diarrhea | Constipation |
| Cardiac (QTc Prolongation) | Possible (arrhythmias reported) | Possible | Possible | Dose-dependent risk |
Experimental Protocols
Representative Protocol: A Randomized, Double-Blind, Active-Comparator Trial for Prevention of CINV
-
Objective: To evaluate the antiemetic efficacy and safety of an investigational agent compared to a standard-of-care agent in patients receiving highly emetogenic chemotherapy (HEC).
-
Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled non-inferiority or superiority trial.
-
Patient Population:
-
Inclusion Criteria: Chemotherapy-naïve adult patients; scheduled to receive a single-day HEC regimen (e.g., cisplatin ≥70 mg/m²); adequate organ function; ECOG performance status 0-1; written informed consent.
-
Exclusion Criteria: Nausea or vomiting within 24 hours prior to chemotherapy; concurrent use of other antiemetics not specified in the protocol; known hypersensitivity to study drugs; pregnancy or lactation.
-
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either the investigational arm or the active comparator arm. Both patients and investigators are blinded to the treatment assignment.
-
Treatment Regimens:
-
Investigational Arm: Investigational Agent + Standard Background Therapy (e.g., an NK-1 antagonist and dexamethasone).
-
Control Arm: Standard of Care Agent (e.g., Ondansetron) + Standard Background Therapy (e.g., an NK-1 antagonist and dexamethasone).
-
Dosing and administration routes are standardized across all sites.
-
-
Efficacy Assessments:
-
Primary Endpoint: Complete Response (CR) during the overall phase (0-120 hours post-chemotherapy), defined as no emetic episodes (vomiting or retching) and no use of rescue medication.[9]
-
Secondary Endpoints: CR during the acute (0-24 hours) and delayed (24-120 hours) phases; incidence and severity of nausea (assessed via a Visual Analog Scale - VAS); time to first emetic episode; patient-reported satisfaction.
-
Data Collection: Patients complete a daily diary for 5 days to record emetic episodes, nausea scores, and use of rescue medication.
-
-
Safety Assessments: Adverse events are monitored and graded according to CTCAE v5.0 throughout the study. Special attention is given to potential side effects such as headache, constipation, sedation, and cardiac events.
-
Statistical Analysis: The primary analysis is performed on the intent-to-treat (ITT) population. The proportion of patients achieving a CR in each arm is compared using a chi-square test or logistic regression, with a pre-specified margin for non-inferiority or a two-sided test for superiority.
Experimental Workflow Diagram
Conclusion
This compound represents an early-generation antiemetic whose primary mechanism appears to be dopamine D2 receptor antagonism. Available clinical evidence, though dated, suggests it has limited efficacy, particularly for CINV, where it performed no better than a placebo and was inferior to prochlorperazine.[8] Its use was also associated with significant sedation.[8]
In contrast, modern antiemetic classes demonstrate superior efficacy and generally more favorable safety profiles. The 5-HT3 receptor antagonists, such as ondansetron, revolutionized CINV prophylaxis and are significantly more effective than older dopamine antagonists like metoclopramide in this setting.[4] For PONV, a multimodal approach using combinations of agents from different classes (e.g., a 5-HT3 antagonist, a D2 antagonist, and dexamethasone) is now the standard of care, as these interventions act independently to reduce risk.[11] While this compound is no longer in clinical use, its study provides a valuable historical benchmark in the development of more effective and targeted antiemetic therapies.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 4. anesthesiologynews.com [anesthesiologynews.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. google.com [google.com]
- 8. Oral this compound in the treatment of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. A Factorial Trial of Six Interventions for the Prevention of Postoperative Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
Unraveling Benzquinamide's Antiemetic Action: A Comparative Analysis with Genetic Knockout Models
For Immediate Release
A comprehensive review of the pharmacological effects of the antiemetic agent Benzquinamide, cross-validated with phenotypic data from relevant genetic knockout mouse models, offers researchers and drug development professionals a clearer understanding of its mechanism of action. This comparison guide synthesizes available data to objectively evaluate this compound's performance and provide a framework for future research.
This compound, a drug historically used to prevent and treat nausea and vomiting, has a debated mechanism of action. While initially believed to function as an antagonist of muscarinic acetylcholine and histamine H1 receptors, more recent evidence points towards its role as a potent antagonist of dopamine D2-like (D2, D3, D4) and α2-adrenergic receptors. To rigorously assess these proposed targets, this guide compares the known effects of this compound with the physiological and behavioral characteristics of mice genetically engineered to lack these specific receptors.
Comparative Analysis of Pharmacological Effects and Knockout Phenotypes
The following tables summarize the key pharmacological effects of this compound and compare them with the observed phenotypes in corresponding genetic knockout mouse models. This cross-validation approach allows for a more definitive attribution of this compound's therapeutic actions and side effects to specific receptor systems.
Table 1: Cross-Validation with Dopamine Receptor Knockout Models
| Feature | This compound Administration | Dopamine D2 Receptor Knockout (Drd2-/-) | Dopamine D3 Receptor Knockout (Drd3-/-) | Dopamine D4 Receptor Knockout (Drd4-/-) |
| Emesis | Antiemetic; inhibits apomorphine- and cisplatin-induced emesis. | Expected resistance to dopamine-agonist induced emesis (e.g., apomorphine). | Unknown effect on emesis. | Unknown effect on emesis. |
| Locomotor Activity | Sedative at higher doses. | Hypoactivity, Parkinson-like features.[1] Insensitive to the hypolocomotor effects of D2/D3 agonists.[2] | Hyperactivity; altered responses to drugs of abuse.[3] | Reduced exploration of novel stimuli.[4][5][6] |
| Other Behavioral Effects | May cause drowsiness and fatigue. | Retarded operant response acquisition. | Enhanced cocaine-seeking behavior. | Reduced behavioral responses to novelty.[4][5][6] |
Table 2: Cross-Validation with α2-Adrenergic Receptor Knockout Models
| Feature | This compound Administration | α2A-Adrenergic Receptor Knockout (Adra2a-/-) | α2B-Adrenergic Receptor Knockout (Adra2b-/-) | α2C-Adrenergic Receptor Knockout (Adra2c-/-) |
| Cardiovascular Effects | Can cause transient hypotension followed by a pressor response. | Increased heart rate.[7][8] | Altered blood pressure regulation. | Abnormal response to anesthesia.[9] |
| Sedative Effects | Contributes to the sedative properties of the drug. | Impaired motor coordination.[7] | Altered locomotor behaviors.[10][11] | Increased startle response.[10] |
| Gastrointestinal Effects | May alter gastrointestinal motility. | Increased gastrointestinal transit speed. | Unknown. | Unknown. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions at play, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for cross-validation.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
A critical component of this comparative analysis is the reliance on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Generation of Dopamine D2 Receptor (Drd2) Knockout Mice
The generation of Drd2 knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Drd2 gene (e.g., exon 2, which contains the translation start codon) with a selectable marker, such as a neomycin resistance cassette.[12] The linearized targeting vector is then electroporated into ES cells. Following selection with an appropriate antibiotic (e.g., G418), resistant ES cell clones are screened by PCR and Southern blot analysis to identify those with the correctly targeted allele. Verified ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele.[8]
Generation of α2-Adrenergic Receptor (Adra2a, Adra2b, Adra2c) Knockout Mice
Similar to the Drd2 knockout, the generation of α2-adrenergic receptor knockout mice utilizes gene targeting in ES cells. For the Adra2a gene, a targeting vector is designed to disrupt a key region, such as the third transmembrane domain, by inserting a neomycin resistance cassette.[13] For Adra2b knockout mice, the targeting vector typically replaces the entire coding region with a selectable marker. The Adra2c knockout is generated by inserting a neomycin cassette into the single coding exon.[4] The subsequent steps of ES cell transfection, selection, injection into blastocysts, and breeding to establish knockout lines follow the standard procedures as described for the Drd2 knockout mice.[11][13]
Apomorphine-Induced Emesis Model
Apomorphine, a non-selective dopamine agonist, is a potent emetogen. In animal models susceptible to emesis (e.g., ferrets, dogs), a subcutaneous or intravenous injection of apomorphine is administered. The dosage is titrated to reliably induce emesis in control animals. To test the antiemetic efficacy of this compound, the drug is administered at various doses prior to the apomorphine challenge. The primary endpoints measured are the latency to the first emetic episode and the total number of retches and vomits over a defined observation period (e.g., 30-60 minutes).
Cisplatin-Induced Emesis Model
Cisplatin, a common chemotherapeutic agent, induces both acute and delayed emesis. In a typical protocol, animals are administered a single intraperitoneal injection of cisplatin. The number of emetic episodes is then recorded over an extended period, often up to 72 hours, to capture both phases of emesis. This compound would be administered prophylactically before cisplatin and potentially at later time points to assess its efficacy against both acute and delayed vomiting.
Conclusion
References
- 1. informatics.jax.org [informatics.jax.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 002512 - Adra2c KO Strain Details [jax.org]
- 5. Intestinal Dopamine Receptor D2 is Required for Neuroprotection Against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol 171 - Adra2a<tm1Lel> [jax.org]
- 7. Increased dopamine D2 receptor binding and enhanced apomorphine-induced locomotor activity in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioral and Neuroanatomical Consequences of Cell-Type Specific Loss of Dopamine D2 Receptors in the Mouse Cerebral Cortex [frontiersin.org]
- 9. 404_GemPharmatech [en.gempharmatech.com]
- 10. Behavioral and neurochemical characterization of alpha(2A)-adrenergic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low Dopamine D2 Receptor Expression Drives Gene Networks Related to GABA, cAMP, Growth and Neuroinflammation in Striatal Indirect Pathway Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 004367 - α[2A]-AR KO Strain Details [jax.org]
A Comparative In Vitro Analysis of Benzquinamide and Other D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Benzquinamide with other established dopamine D2 receptor antagonists, namely Haloperidol and Chlorpromazine. The information presented is supported by experimental data to assist researchers in evaluating the pharmacological profile of this compound.
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical parameter in determining its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | Reference |
| This compound | ~3981 | [1] |
| Haloperidol | 0.89 | [2] |
| Chlorpromazine | 35 | [3] |
Note: The Ki value for this compound was derived from a reported pKi of 5.4. Direct comparative studies under identical experimental conditions are limited.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by dopamine, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptor antagonists block this action of dopamine.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.[4][5]
-
Test Compounds: this compound, Haloperidol, Chlorpromazine.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).[5]
-
Assay Buffer: Typically Tris-HCl buffer containing physiological salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd, typically 0.1-1 nM), and varying concentrations of the test compound.[4][5]
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Competitive Radioligand Binding Assay Workflow.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency (IC50 or Kb).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine or a D2 receptor agonist like Quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compounds: this compound and other D2 antagonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulation: Add a fixed concentration of the D2 agonist (e.g., EC80 of dopamine) and forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[6]
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect (IC50). This can be converted to a functional inhibition constant (Kb).
Selectivity Profile
While primarily a D2 receptor antagonist, this compound is also known to possess antihistaminic and mild anticholinergic properties. In contrast, Haloperidol is a more selective D2 antagonist, though it also has some affinity for other dopamine receptor subtypes and alpha-1 adrenergic receptors. Chlorpromazine has a broader pharmacological profile, with significant antagonist activity at dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. A comprehensive in vitro selectivity screen would be necessary for a precise quantitative comparison.
Summary
Based on the available in vitro data, this compound demonstrates a significantly lower binding affinity for the dopamine D2 receptor compared to the potent and widely used antagonists Haloperidol and Chlorpromazine. Its pharmacological profile is also characterized by interactions with other receptor systems, which may contribute to its overall clinical effects and side-effect profile. Researchers investigating D2 receptor antagonists should consider these differences in potency and selectivity when designing experiments and interpreting results. Further direct comparative studies using standardized in vitro assays would be beneficial for a more definitive characterization of this compound's pharmacological properties relative to other D2 receptor antagonists.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18319 [pdspdb.unc.edu]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzquinamide and Prochlorperazine on Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Benzquinamide and prochlorperazine, focusing on their interactions with dopamine pathways. While both drugs have been used for their antiemetic properties, their mechanisms of action, particularly concerning dopaminergic systems, exhibit notable differences. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Executive Summary
Mechanism of Action and Dopamine Receptor Interaction
Prochlorperazine is a phenothiazine derivative that acts as a potent antagonist at dopamine D2 receptors.[2][3][4] This blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla is central to its antiemetic effects.[5][6] Its antipsychotic effects are also attributed to the blockade of D2 receptors in the mesolimbic pathway.[5] Prochlorperazine also exhibits affinity for other receptors, including alpha-adrenergic, histaminergic, and cholinergic receptors, which contributes to its broader pharmacological effects and side-effect profile.[1][4][6]
This compound 's primary mechanism is often cited as its antihistaminic and anticholinergic activity. However, binding assays have revealed its interaction with dopamine receptors. It acts as an antagonist at D2, D3, and D4 dopamine receptors, although with a lower affinity compared to the potent antagonism of prochlorperazine at D2 receptors. The contribution of this dopaminergic activity to its overall therapeutic effect and side-effect profile is not as well-defined as it is for prochlorperazine.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki values) of this compound and prochlorperazine for various dopamine receptor subtypes. It is important to note that a complete binding profile for this compound across all dopamine receptor subtypes is not available in the reviewed literature.
| Receptor Subtype | This compound (Ki in nM) | Prochlorperazine (Ki in nM) |
| Dopamine D1 | Data not available | 6600 |
| Dopamine D2 | 4369 | < 20 |
| Dopamine D3 | 3592 | Data not available |
| Dopamine D4 | 574 | Data not available |
| Dopamine D5 | Data not available | Data not available |
Note: A lower Ki value indicates a higher binding affinity. The data for prochlorperazine's high affinity for D2 receptors comes from a study indicating a Ki of less than 20 nM.[7] Specific Ki values for prochlorperazine at other dopamine receptor subtypes are not consistently reported across the literature.
Impact on Dopamine Neurotransmission
Due to the lack of direct comparative studies, the differential effects of this compound and prochlorperazine on dopamine release and reuptake can only be inferred from their receptor binding profiles and known mechanisms of action.
Prochlorperazine , as a potent D2 receptor antagonist, is expected to increase dopamine turnover. By blocking presynaptic D2 autoreceptors, which normally inhibit dopamine synthesis and release, prochlorperazine can lead to an increase in the synthesis and release of dopamine from presynaptic neurons.
This compound 's effect on dopamine release and reuptake is less clear. Its antagonist activity at D2, D3, and D4 receptors suggests it may also modulate dopamine neurotransmission, but likely to a lesser extent than prochlorperazine given its lower affinity for the D2 receptor. Without experimental data from dopamine release and reuptake assays, a definitive comparison cannot be made.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparative study of these two drugs on dopamine pathways.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for specific dopamine receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A radioligand with high affinity and selectivity for the target dopamine receptor subtype is used (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or prochlorperazine).
-
Non-specific binding is determined by including a high concentration of a known potent antagonist for the target receptor in a parallel set of tubes.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Detection and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Dopamine Release Assay (In Vitro)
Objective: To measure the effect of a test compound on the release of dopamine from cultured cells or brain tissue slices.
Methodology:
-
Cell Culture/Tissue Preparation:
-
PC12 cells (a rat pheochromocytoma cell line that synthesizes and releases dopamine) are cultured and differentiated with nerve growth factor (NGF).
-
Alternatively, brain slices containing dopaminergic regions (e.g., striatum) can be prepared from rodents.
-
-
Dopamine Loading (Optional):
-
Cells or slices can be pre-incubated with [³H]-dopamine to measure the release of radiolabeled dopamine.
-
-
Stimulation of Dopamine Release:
-
The cells or slices are washed and incubated in a physiological buffer.
-
Dopamine release is stimulated by adding a depolarizing agent (e.g., high potassium concentration) or a specific secretagogue.
-
The test compound (this compound or prochlorperazine) is added at various concentrations before or during the stimulation.
-
-
Sample Collection and Analysis:
-
The extracellular buffer is collected at different time points.
-
The concentration of dopamine in the buffer is measured. This can be done using:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): For measuring endogenous dopamine.
-
Liquid Scintillation Counting: For measuring the release of [³H]-dopamine.
-
ELISA: Using specific antibodies to quantify dopamine.
-
-
-
Data Analysis:
-
The amount of dopamine released in the presence of the test compound is compared to the amount released in its absence (control).
-
Dose-response curves can be generated to determine the EC50 or IC50 of the compound on dopamine release.
-
Dopamine Reuptake Assay (In Vitro)
Objective: To measure the effect of a test compound on the reuptake of dopamine by the dopamine transporter (DAT).
Methodology:
-
Cell Culture:
-
Cells stably expressing the human dopamine transporter (hDAT) are cultured.
-
-
Uptake Assay:
-
The cells are washed and incubated in a physiological buffer.
-
A low concentration of [³H]-dopamine is added to the cells in the presence of varying concentrations of the test compound (this compound or prochlorperazine).
-
The incubation is carried out for a short period at 37°C.
-
-
Termination and Detection:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-dopamine taken up by the cells in the presence of the test compound is compared to the uptake in its absence (control).
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).
-
Dose-response curves are generated to determine the IC50 of the compound for DAT inhibition.
-
Mandatory Visualization
Caption: Dopamine signaling pathway and points of intervention for Prochlorperazine and this compound.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 7. tribioscience.com [tribioscience.com]
Validating the Mechanism of Action of Benzquinamide: A Comparative Guide for Modern Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reported mechanism of action of Benzquinamide, an antiemetic agent. By comparing its pharmacological profile with that of other relevant compounds and outlining modern experimental protocols, this document aims to facilitate the validation and potential re-characterization of this compound's signaling pathways in new experimental settings.
Introduction: Re-evaluating a Discontinued Antiemetic
This compound is a discontinued antiemetic drug that was used to prevent and treat nausea and vomiting, particularly in postoperative settings.[1] Historically, its mechanism of action has been attributed to its properties as a histamine H1 receptor antagonist and a mild muscarinic acetylcholine receptor antagonist.[1][2] However, more recent and specific pharmacological profiling has challenged this traditional view, suggesting a primary role as a dopamine and adrenergic receptor antagonist.[3] This discrepancy highlights the need for re-evaluation using contemporary experimental models to definitively establish its molecular targets and signaling pathways.
The Competing Mechanisms of Action
The Traditional View: Antihistaminic and Anticholinergic Effects
The initial characterization of this compound suggested its antiemetic effects stemmed from its ability to block histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors.[1] This aligns with the known antiemetic properties of other first-generation antihistamines and anticholinergic drugs, which act on the chemoreceptor trigger zone (CTZ) and the vomiting center in the brain.[4][5]
An Alternative Profile: Dopamine and Adrenergic Antagonism
Contrary to the traditional view, a comprehensive screening study identified this compound as an antagonist of dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors (α2A, α2B, and α2C).[3][6] The same study asserted that this compound has been mistakenly identified as a potent H1 or muscarinic antagonist.[3] Antagonism of D2 receptors in the CTZ is a well-established mechanism for potent antiemetic drugs like prochlorperazine and metoclopramide.[7][8][9]
Comparative Analysis with Alternative Drugs
To validate this compound's mechanism, its performance should be compared against drugs with well-defined primary targets.
| Drug Class | Representative Drug | Primary Mechanism of Action | Relevance for Comparison |
| Dopamine D2 Antagonist | Prochlorperazine | Blocks D2 receptors in the chemoreceptor trigger zone.[10][11] | Direct comparison for antiemetic potency in dopamine-driven emesis models. |
| Histamine H1 Antagonist | Diphenhydramine | Inverse agonist at H1 receptors, crossing the blood-brain barrier. | To test the contribution of antihistaminic effects to this compound's profile. |
| Muscarinic Antagonist | Scopolamine | Blocks muscarinic acetylcholine receptors, particularly effective for motion sickness.[5][12] | To evaluate the significance of anticholinergic activity. |
| 5-HT3 Antagonist | Ondansetron | Selectively blocks serotonin 5-HT3 receptors in the CTZ and gastrointestinal tract.[7][10] | Represents a different, highly effective class of antiemetics for control experiments. |
Data Presentation: Pharmacological Profile Comparison
The following tables summarize the reported quantitative data for this compound and selected comparators.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | Histamine H1 | Muscarinic M1-M5 | α2A-AR | α2B-AR | α2C-AR |
| This compound | 4,369[3] | 3,592[3] | 574[3] | Often cited, but specific Ki values are contested[3] | Often cited, but specific Ki values are contested[3] | 1,365[3][6] | 691[3][6] | 545[3][6] |
| Prochlorperazine | 1.1 | 0.8 | 7.3 | 24 | 130-1,300 | 7.1 | - | - |
| Diphenhydramine | 2,100 | - | - | 1.4 | 29 | - | - | - |
| Scopolamine | >10,000 | - | - | >10,000 | 0.7-1.5 | - | - | - |
Table 2: In Vivo Antiemetic Efficacy
| Compound | Model | Species | ED50 (mg/kg) |
| This compound | Apomorphine-induced emesis | Dog | 0.69[3] |
| This compound | Conditioned avoidance (shuttle box) | Dog | 2.77[3] |
| Prochlorperazine | Apomorphine-induced emesis | Dog | 0.04 |
Note: ED50 values are highly dependent on the experimental conditions.
Proposed Signaling Pathways and Visualizations
The conflicting reports on this compound's mechanism of action can be visualized as two distinct signaling pathways.
Traditionally Reported Pathway: H1 and Muscarinic Antagonism
This pathway suggests this compound acts on the vomiting center and vestibular nuclei by blocking histamine and acetylcholine inputs.
Caption: Traditionally reported this compound signaling pathway.
Alternative Pathway: Dopamine and Adrenergic Antagonism
This pathway posits that this compound's primary action is on the chemoreceptor trigger zone (CTZ) by blocking dopamine D2 receptors.
Caption: Alternative this compound signaling pathway via D2 antagonism.
Experimental Protocols for Mechanism Validation
To resolve the conflicting reports, a series of modern, targeted experiments are required.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2, histamine H1, and muscarinic M1 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from stable cell lines overexpressing the human receptor of interest (e.g., HEK293-D2R, CHO-H1R, HEK293-M1R).
-
Assay Buffer: Use an appropriate buffer for each receptor type (e.g., Tris-HCl with cofactors).
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Pyrilamine for H1, [³H]-NMS for M1).
-
Incubation: In a 96-well plate, combine membrane homogenates, a fixed concentration of radioligand, and increasing concentrations of unlabeled this compound (or a reference competitor like Haloperidol, Diphenhydramine, or Atropine).
-
Equilibration: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Protocol: Apomorphine-Induced Emesis Model in Dogs
Objective: To assess the in vivo functional D2 receptor antagonism of this compound.
Methodology:
-
Animal Model: Use healthy Beagle dogs, which are a sensitive species for this model.[13][14] Acclimatize animals to the experimental setting.
-
Grouping: Divide animals into at least three groups: Vehicle control, this compound (test dose), and Positive Control (e.g., Prochlorperazine).
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intramuscularly).
-
Emetic Challenge: After a set pretreatment time (e.g., 30-60 minutes), administer a standardized dose of the D2 agonist apomorphine subcutaneously to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 60 minutes) and record key parameters:
-
Latency to the first emetic event (retching or vomiting).
-
Total number of vomits.
-
Total number of retches.
-
-
Data Analysis: Compare the emetic parameters between the this compound-treated group and the vehicle control group. A significant reduction in emesis indicates D2 antagonist activity. Calculate the ED50 if multiple doses are tested.
Experimental Workflow Visualization
Caption: Workflow for validating this compound's mechanism.
Conclusion and Future Directions
The available evidence presents a compelling case for re-evaluating the mechanism of action of this compound. While traditionally classified as an antihistamine and anticholinergic, recent data strongly suggest its primary role as a dopamine D2 and α2-adrenergic receptor antagonist.[3] Its efficacy in the apomorphine-induced emesis model, a classic test for D2 antagonism, further supports this alternative hypothesis.[3]
To definitively resolve this, the experimental protocols outlined in this guide should be employed. A comprehensive receptor binding panel followed by functional in vitro and in vivo assays will provide a clear, data-driven understanding of this compound's molecular targets. This re-characterization is not merely an academic exercise; it could inform the development of new antiemetic drugs with improved efficacy and side-effect profiles, and potentially uncover new therapeutic applications for the this compound chemical scaffold.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SCREENING OF METHOD EMETIC ANTIEMETICS | PPTX [slideshare.net]
- 14. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
A Head-to-Head Comparison of Benzquinamide and Haloperidol in Neuroscience Research
In the landscape of neuroscience research, particularly in the study of antipsychotic and antiemetic mechanisms, benzquinamide and haloperidol represent two pharmacologically distinct agents. Haloperidol, a butyrophenone derivative, is a potent dopamine D2 receptor antagonist and a cornerstone typical antipsychotic.[1][2] In contrast, this compound, a benzoquinolizine derivative, is a discontinued antiemetic agent with a less clearly defined mechanism of action, although it is known to possess antihistaminic and mild anticholinergic properties.[3] This guide provides a detailed head-to-head comparison of these two compounds, focusing on their pharmacological profiles, performance in relevant preclinical and clinical assays, and the experimental methodologies used for their evaluation.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and haloperidol, highlighting the significant gaps in the preclinical research for this compound.
Table 1: Pharmacological Profile
| Parameter | This compound | Haloperidol |
| Drug Class | Benzoquinolizine Antiemetic | Butyrophenone Antipsychotic |
| Primary Mechanism | Histamine H1 and Muscarinic Acetylcholine Receptor Antagonist[3] | Dopamine D2 Receptor Antagonist[1][2] |
| Dopamine D2 Receptor Binding Affinity (Ki) | Data not available | ~1-2 nM[4] |
| Clinical Use | Discontinued Antiemetic[3] | Antipsychotic, Antiemetic[1][5][6] |
Table 2: Clinical Antiemetic Efficacy (Chemotherapy-Induced Emesis)*
| Parameter | This compound | Haloperidol |
| Patient Preference (cis-platinum) | 22% | 78% |
| Patient Preference (nitrogen mustard) | 16% | 67% |
| Patient Preference (Doxorubicin) | 46% | 38% |
| Complete Relief of Vomiting | 5 of 41 patients | 14 of 45 patients |
*Data from Neidhart et al., 1981[1]
Table 3: Preclinical Behavioral Effects
| Assay | This compound | Haloperidol |
| Catalepsy Induction | Data not available | Induces a dose-dependent cataleptic state[7][8][9][10][11] |
| Conditioned Avoidance Response | Data not available | Suppresses conditioned avoidance response[12][13] |
| Spontaneous Locomotor Activity | Data not available | Dose-dependent effects; high doses decrease activity, while repeated low doses can increase it[14][15][16][17][18] |
Note: The absence of preclinical data for this compound in these standard neuroscience research assays significantly limits a direct performance comparison with haloperidol in these contexts.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of haloperidol and this compound are visualized in the following diagrams.
Figure 1: Haloperidol's primary mechanism via D2 receptor antagonism.
References
- 1. Specific antiemetics for specific cancer chemotherapeutic agents: haloperidol versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol for the treatment of nausea and vomiting in palliative care patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is low-dose haloperidol a useful antiemetic?: A meta-analysis of published and unpublished randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of chronic haloperidol treatment on the expression of fear memory and fear memory extinction in the cued fear‐conditioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Locomotor activity [bio-protocol.org]
- 16. Conditioned increase of locomotor activity induced by haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of haloperidol inhalation on MK-801- and memantine-induced locomotion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned increase of locomotor activity induced by haloperidol | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of Benzquinamide: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Regulatory Overview
Benzquinamide is a monocarboxylic acid amide that has been discontinued for medical use.[1][2] It is known to be poisonous by ingestion, intraperitoneal, and intravenous routes.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] Due to these properties, expired or unused this compound should be handled and disposed of with caution.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical wastes can be classified as hazardous if they are specifically listed (P- or U-listed wastes) or if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] Furthermore, the Drug Enforcement Administration (DEA) regulates controlled substances, which have specific disposal requirements.[6][7][8] There is no indication from the available search results that this compound is a DEA-controlled substance.
Quantitative Data for Hazardous Waste Classification
The following table summarizes key quantitative thresholds used by the EPA to classify waste as hazardous. These are general guidelines and may not be specific to this compound, but they are essential for the proper characterization of any chemical waste.
| Hazardous Characteristic | EPA Waste Code | Regulatory Threshold | Description |
| Ignitability | D001 | Flash point < 60°C (140°F) | Liquids that can easily catch fire.[3][9] |
| Corrosivity | D002 | pH ≤ 2 or pH ≥ 12.5 | Aqueous solutions that are highly acidic or alkaline.[3][9] |
| Reactivity | D003 | Unstable, reacts violently with water, or generates toxic gases. | Wastes that are unstable under normal conditions.[3][9] |
| Toxicity | D004-D043 | Exceeds specific concentration limits for certain substances. | Wastes that are harmful or fatal when ingested or absorbed. |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol provides a general framework for the safe disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal vendor to ensure compliance with all applicable regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
2. Waste Characterization and Segregation:
- Based on its known toxicity, treat all expired or unwanted this compound as a potentially hazardous waste.
- Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department or hazardous waste vendor.
- Segregate solid waste from any liquid waste containing this compound.
3. Containerization and Labeling:
- Place solid this compound waste in a clearly labeled, sealed, and non-reactive container.
- If this compound is in a solution, use a compatible, leak-proof container.
- Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").
4. Storage:
- Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials and sources of heat or ignition.
5. Disposal:
- Arrange for the pickup and disposal of the this compound waste through a licensed hazardous waste disposal company.
- Provide the vendor with all available information about the waste, including its chemical name and any known hazards.
- The primary recommended disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[3] Landfilling may be an option for certain non-hazardous pharmaceuticals, but given the toxicity of this compound, incineration is the more appropriate method.
- Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[3] Pharmaceutical pollution in aquatic environments is a significant concern.[11][12]
6. Documentation:
- Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to laboratory safety and chemical handling beyond the product itself.
References
- 1. This compound | 23844-24-8 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pwaste.com [pwaste.com]
- 4. epa.gov [epa.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. dea.gov [dea.gov]
- 8. dea.gov [dea.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Pharmaceutical Pollution in Aquatic Environments: A Concise Review of Environmental Impacts and Bioremediation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental Pollution from Pharmaceuticals [mdpi.com]
Essential Safety and Logistical Information for Handling Benzquinamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), operational plans, and disposal of Benzquinamide, a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Powder-free nitrile gloves are recommended. It is advised to use two pairs of gloves.[2] Gloves should be changed regularly, and immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses or goggles | Safety glasses should be worn at a minimum.[3] When there is a risk of splashes, goggles and a face shield, or a full face-piece respirator should be used.[2] |
| Body Protection | Laboratory coat or gown | A lab coat or gown should be worn to protect the skin and clothing. For procedures with a higher risk of contamination, disposable sleeve covers made of polyethylene-coated polypropylene or other laminate materials offer better protection.[2] |
| Respiratory Protection | Respirator | If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95, N100, R100, or P100 respirator is strongly recommended.[2][4] |
Operational and Disposal Plans
A comprehensive plan for the handling, storage, and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling and Storage:
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the primary and secondary packaging for any damage. It is recommended to clean the exterior of the containers before storage.[2] |
| Storage | Store this compound in a separate, clearly marked area, away from other non-hazardous chemicals.[5] Containers should be tightly closed and stored in a cool, dry, and well-ventilated place.[6][7] |
| Preparation and Handling | All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Avoid contact with eyes, skin, and clothing.[6] |
Disposal Plan:
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste, including gloves, disposable lab coats, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should not be disposed of down the drain.[8] They must be collected in a sealed, labeled, and appropriate hazardous waste container. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Contaminated Sharps | Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste. |
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general safety protocols should be integrated into any standard operating procedure (SOP).
General Laboratory Safety Protocol for Handling this compound:
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: All weighing and preparation of stock solutions of solid this compound should be conducted within a chemical fume hood to prevent the generation of airborne dust.
-
During the Experiment: Always wear the appropriate PPE. Avoid hand-to-mouth contact.
-
Post-Experiment: Decontaminate the work area thoroughly. All contaminated materials should be disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
